molecular formula C6H11NO B2535250 1-Azabicyclo[2.2.1]heptan-3-OL CAS No. 138741-10-3

1-Azabicyclo[2.2.1]heptan-3-OL

Cat. No.: B2535250
CAS No.: 138741-10-3
M. Wt: 113.16
InChI Key: RYUPTWCEWSUXQZ-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.1]heptan-3-OL is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[2.2.1]heptan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-4-7-2-1-5(6)3-7/h5-6,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUPTWCEWSUXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10931311
Record name 1-Azabicyclo[2.2.1]heptan-3-ol
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Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142034-92-2, 21473-16-5
Record name 1-Azabicyclo[2.2.1]heptan-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol
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Foundational & Exploratory

1-Azabicyclo[2.2.1]heptan-3-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Azabicyclo[2.2.1]heptan-3-ol: Chemical Structure, Synthesis, and Pharmacological Applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists

Executive Summary

The 1-azabicyclo[2.2.1]heptane scaffold represents a critical structural motif in medicinal chemistry, serving as a conformationally restricted bioisostere of quinuclidine (1-azabicyclo[2.2.2]octane) and tropane systems. Its derivative, This compound , functions as a high-value pharmacophore, particularly in the design of selective muscarinic acetylcholine receptor (mAChR) agonists.

Unlike the more relaxed quinuclidine ring found in drugs like Cevimeline , the [2.2.1] system introduces significant geometric strain. This strain alters the hybridization of the bridgehead nitrogen, modulating basicity and hydrogen-bond acceptor capability—key parameters for tuning receptor affinity and blood-brain barrier (BBB) permeability. This guide provides a definitive technical analysis of the molecule's architecture, validated synthetic pathways, and its role in next-generation neurotherapeutics.

Chemical Architecture & Physicochemical Profile

Structural Analysis and Strain Energy

The 1-azabicyclo[2.2.1]heptane core is a bicyclic amine where a nitrogen atom serves as the bridgehead. The "3-ol" designation indicates a hydroxyl group on the two-carbon bridge.

  • Bridgehead Nitrogen: The geometric constraints of the [2.2.1] system force the bridgehead nitrogen into a pyramidal geometry that resists inversion. This increases the s-character of the lone pair orbital compared to typical tertiary amines.[1][2]

  • Basicity (pKa): The conjugate acid of 1-azabicyclo[2.2.1]heptane has a pKa of 10.53 , slightly lower than quinuclidine (10.[1][2]90) and triethylamine (10.75).[1][2] This reduction is attributed to the increased angular strain and s-character, which stabilizes the lone pair but makes the protonated form slightly less favorable compared to less strained systems [1].

Stereochemistry: The Critical Variable

The biological activity of this compound derivatives is highly stereospecific.

  • Exo vs. Endo: The hydroxyl group can be oriented exo (away from the nitrogen bridge) or endo (towards the nitrogen bridge).

  • Enantiomers: The (3R, 4S) and (3S, 4R) enantiomers often display distinct pharmacological profiles. For M1 muscarinic agonists, the exo-isomer typically exhibits superior binding affinity due to optimal alignment with the aspartate residue (Asp105) in the receptor binding pocket.

Physicochemical Properties Table
PropertyValue / DescriptionContext
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol Fragment-like chemical space
pKa (Conjugate Acid) 10.53Bridgehead Nitrogen [1]
LogP (Predicted) ~ -0.2Highly hydrophilic; requires derivatization for BBB
Boiling Point ~185°C (Predicted)High due to H-bonding
Geometry Rigid BicyclicLow entropic penalty upon binding

Synthetic Methodologies

The synthesis of this compound is non-trivial due to the strain energy of the bicyclic system. Early methods involving the cyclodehydration of piperidine diols suffered from low yields. The industry-standard approach, developed by Barrett et al. , utilizes a sequential ring-opening and reclosure strategy starting from pyrrolidinone [2].

The Barrett Synthesis (High-Yield Route)

This pathway avoids the thermodynamic pitfalls of direct cyclization by constructing the bicyclic core via a Dieckmann-like condensation followed by reduction.

Mechanism Logic:

  • Claisen Condensation: Pyrrolidinone is condensed with diethyl oxalate to form a

    
    -keto ester.
    
  • Hydrogenation: Catalytic hydrogenation reduces the double bond and the ketone, establishing the cis stereochemistry required for cyclization.

  • Cyclization: A reduction to the diol followed by activation (e.g., Mitsunobu or mesylation) drives the formation of the strained N-C bond.

Synthesis Pathway Diagram

BarrettSynthesis Start Pyrrolidinone Step1 Diethyl Oxalate (Claisen Condensation) Start->Step1 Inter1 Beta-Keto Ester Intermediate Step1->Inter1 Step2 H2 / Rh-C (Hydrogenation) Inter1->Step2 Inter2 Cis-Beta-Hydroxy Ester Inter1->Inter2 Stereo-control (cis) Step2->Inter2 Step3 LiAlH4 (Reduction) Inter2->Step3 Inter3 Cis-Diol Intermediate Step3->Inter3 Step4 Cyclodehydration (Mitsunobu/MsCl) Inter3->Step4 Final 1-Azabicyclo[2.2.1] heptan-3-ol Inter3->Final Ring Closure Step4->Final

Figure 1: The Barrett synthetic pathway for this compound, highlighting the critical cis-diol intermediate required for ring closure.

Medicinal Chemistry Applications

Muscarinic Receptor Agonism

The 1-azabicyclo[2.2.1]heptane scaffold is a "hardened" analogue of acetylcholine. It is extensively used to target the M1 muscarinic receptor , a key therapeutic target for Alzheimer's disease (AD) and schizophrenia.

  • Mechanism: The protonated bridgehead nitrogen mimics the quaternary ammonium of acetylcholine, interacting with Asp105 in the M1 orthosteric binding site.

  • Selectivity: The rigid [2.2.1] geometry often confers subtype selectivity (M1 > M2/M3) compared to the more flexible [2.2.2] quinuclidine system found in non-selective agonists like oxotremorine.

Case Study: PD 151832

PD 151832 is a potent, M1-selective partial agonist derived from the (exo)-1-azabicyclo[2.2.1]heptan-3-ol scaffold.[3][4]

  • Structure: It features an oxime ether moiety attached to the 3-position of the [2.2.1] core.

  • Pharmacology: It stimulates phosphoinositide (PI) turnover in M1-transfected cells with minimal activity at M2/M3 receptors, reducing peripheral side effects (salivation, bradycardia) common with non-selective cholinergics [3].

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 1-Azabicyclo[2.2.1]heptane Core Bridgehead Bridgehead Nitrogen (pKa ~10.5) Core->Bridgehead Pos3 C3-Position (Exo-Hydroxyl/Ether) Core->Pos3 Strain Rigid Geometry (Strain Energy) Core->Strain Binding Ionic Interaction with Asp105 (M1) Bridgehead->Binding Mimics ACh N+ Selectivity Subtype Selectivity (M1 vs M2) Pos3->Selectivity Pharmacophore Vector Metabolism Resistant to AChE Hydrolysis Strain->Metabolism Steric Bulk

Figure 2: SAR map illustrating how the [2.2.1] scaffold features translate to pharmacological outcomes in muscarinic agonist design.

Experimental Protocols

Safety Note: 1-Azabicyclo[2.2.1]heptane derivatives are potent neuroactive compounds. All procedures must be conducted in a fume hood with appropriate PPE.

Protocol: Synthesis of (±)-Exo-1-Azabicyclo[2.2.1]heptan-3-ol (Adapted from Barrett et al. [2])

Step 1: Preparation of Diethyl 1-(2-ethoxy-2-oxoethyl)-2-oxopyrrolidine-3,5-dicarboxylate

  • Reagents: 1-Vinyl-2-pyrrolidinone (or 2-pyrrolidinone precursor), Diethyl oxalate, Sodium ethoxide (NaOEt).

  • Procedure:

    • Charge a flame-dried flask with anhydrous ethanol and NaOEt.

    • Add diethyl oxalate and the pyrrolidinone dropwise at 0°C.

    • Reflux for 18 hours.

    • Workup: Acidify with dilute HCl, extract with CHCl₃, and concentrate in vacuo.

    • Checkpoint: Verify formation of the

      
      -keto ester via TLC (visualize with FeCl₃).
      

Step 2: Hydrogenation to Cis-Hydroxy Ester

  • Reagents: Intermediate from Step 1, 5% Rhodium on Alumina (Rh/Al₂O₃), Glacial Acetic Acid.

  • Procedure:

    • Dissolve the keto-ester in acetic acid.

    • Hydrogenate at 50 psi H₂ pressure for 24 hours.

    • Filter through Celite to remove catalyst.

    • Causality: Rhodium is preferred over Palladium here to prevent hydrogenolysis of the C-N bond while effectively reducing the ketone and olefin.

Step 3: Cyclization to the Bicyclic Core

  • Reagents: Cis-diol intermediate, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) - Mitsunobu Conditions.

  • Procedure:

    • Dissolve the diol in anhydrous THF.

    • Add PPh₃ (1.1 eq).

    • Add DEAD (1.1 eq) dropwise at 0°C.

    • Stir at room temperature for 12 hours.

    • Purification: The product is a basic amine. Extract into aqueous acid (1M HCl), wash organic impurities with ether, then basify the aqueous layer (pH > 12) and extract the product into DCM.

    • Yield: Expect 60-75% yield of the racemic alcohol.

References

  • Hine, J., & Chen, Y. J. (1987).[5] Basicity of, SN2 reactivity of, and basic catalysis by 1-azabicyclo[2.2.1]heptane.[5][6] The Journal of Organic Chemistry, 52(10), 2091–2094.[1][2] Link

  • Barrett, S. D., Jaen, J. C., Caprathe, B. W., Thomas, A. J., & Tecle, H. (1997). Efficient Synthesis of exo-1-Azabicyclo[2.2.1]heptan-3-ol. Organic Preparations and Procedures International, 29(3), 330-335.[7] Link

  • Jaen, J. C., Barrett, S. D., Brann, M. R., & Tecle, H. (1995). In vitro and in vivo evaluation of the subtype-selective muscarinic agonist PD 151832.[4][7] Life Sciences, 56(11-12), 845-852. Link

Sources

Technical Guide: (3S,4S)-1-Azabicyclo[2.2.1]heptan-3-ol Stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural analysis, synthesis, and pharmacological relevance of (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol , a rigid bicyclic amine scaffold critical in the development of nicotinic acetylcholine receptor (nAChR) ligands.

Executive Summary

The (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol moiety represents a privileged scaffold in medicinal chemistry, serving as a conformationally restricted bioisostere of quinuclidine (1-azabicyclo[2.2.2]octane). Its primary utility lies in the development of high-affinity ligands for nAChR subtypes (


 and 

)
and muscarinic receptors. Unlike flexible acyclic amines, the [2.2.1] bicyclic system locks the nitrogen lone pair vector and the C3-hydroxyl group into a precise spatial arrangement, maximizing binding enthalpy while minimizing the entropic penalty upon receptor docking.

Key Technical Parameters:

  • IUPAC Name: (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol[1]

  • Common Name: (S,S)-1-Azanorbornan-3-ol

  • Stereochemical Designation: Endo vs. Exo (Context-dependent; typically defined relative to the C7 bridge).

  • Primary Application: Chiral intermediate for cholinergic agonists (e.g., Epibatidine analogs, muscarinic agonists).

Structural Analysis & Stereochemical Definitions

Numbering and Absolute Configuration

The 1-azabicyclo[2.2.1]heptane system is numbered starting from the bridgehead nitrogen.

  • Position 1: Nitrogen (Bridgehead).[2]

  • Position 2: Methylene (

    
    ) adjacent to N.
    
  • Position 3: Chiral center bearing the hydroxyl group (

    
    ).
    
  • Position 4: Bridgehead Carbon (

    
    ).
    
  • Position 7: The methano bridge (

    
    ).
    

The (3S,4S) Configuration: In the (3S,4S) isomer, the relationship between the C3-hydroxyl group and the C4-bridgehead proton is critical.

  • C4 Stereocenter: Fixed by the bicyclic cage geometry (enantiomeric to the 4R system).

  • C3 Stereocenter: Determined by the face of the ketone reduction.

  • Diastereomeric Relationship: The (3S,4S) isomer is diastereomeric to (3R,4S).

Exo vs. Endo Nomenclature

Confusion often arises in the literature regarding "exo" and "endo" assignments for hetero-bicycles.

  • Exo: Substituent is cis to the C7 bridge (pointing away from the N1-C2-C3-C4 boat).

  • Endo: Substituent is trans to the C7 bridge (pointing inside the boat).

Note: For 1-azabicyclo[2.2.1]heptan-3-ol, the (3S,4S) configuration typically corresponds to the Endo isomer (depending on Cahn-Ingold-Prelog priority assignment path), where the -OH group is spatially closer to the nitrogen lone pair compared to the Exo form.

Synthetic Pathways[2][3][4][5][6]

The synthesis of enantiopure (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol requires a strategy that establishes the [2.2.1] cage followed by a stereocontrolled reduction or resolution.

Workflow Diagram (Graphviz)

SynthesisWorkflow Start Start: Ethyl 1-benzyl-3-oxopyrrolidine-4-carboxylate Dieckmann Step 1: Dieckmann Cyclization (Formation of Bicyclic Keto-Ester) Start->Dieckmann KOtBu, Toluene Decarb Step 2: Decarboxylation (rac-1-Azabicyclo[2.2.1]heptan-3-one) Dieckmann->Decarb HCl, Reflux Resolution Step 3: Optical Resolution (L-Tartaric Acid Crystallization) Decarb->Resolution L-Tartaric Acid Ketone Intermediate: (4S)-1-Azabicyclo[2.2.1]heptan-3-one Resolution->Ketone Base liberation Reduction Step 4: Stereoselective Reduction (NaBH4 vs L-Selectride) Ketone->Reduction Hydride Donor Product Target: (3S,4S)-1-Azabicyclo[2.2.1]heptan-3-ol Reduction->Product Purification

Figure 1: Synthetic route to (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol via resolution of the ketone precursor.[3][4]

Detailed Protocol
Step 1: Synthesis of rac-1-Azabicyclo[2.2.1]heptan-3-one

The bicyclic ketone is the divergent intermediate.

  • Cyclization: Ethyl N-ethoxycarbonylmethyl-3-pyrrolidinecarboxylate is treated with potassium tert-butoxide in toluene (Dieckmann condensation).

  • Decarboxylation: The resulting

    
    -keto ester is refluxed in 6N HCl to effect hydrolysis and decarboxylation.
    
  • Workup: Basification (

    
    ) and extraction with chloroform yields the racemic ketone.
    
Step 2: Optical Resolution (The Critical Step)

To access the (4S) bridgehead geometry required for the (3S,4S) target, the racemic ketone is resolved using tartaric acid.

  • Reagent: Di-p-toluoyl-L-tartaric acid (L-DTTA).[4]

  • Solvent: Ethanol/Acetone (9:1).

  • Procedure:

    • Dissolve rac-ketone (1.0 eq) and L-DTTA (1.0 eq) in refluxing solvent.

    • Slow cooling to

      
       yields the diastereomeric salt.
      
    • Recrystallize 2x to achieve

      
       ee.
      
    • Liberate the free base ((4S)-ketone) using saturated

      
      .
      
Step 3: Stereoselective Reduction

Converting the (4S)-ketone to the (3S,4S)-alcohol requires facial selectivity.

  • Reagent: Sodium Borohydride (

    
    ) in Methanol at 
    
    
    
    .
  • Selectivity: Hydride attack occurs preferentially from the less hindered exo face, forcing the hydroxyl group to the endo position.

  • Outcome: This typically yields a mixture favoring the Endo-(3S,4S) isomer (approx 9:1 ratio over the Exo-(3R,4S) isomer).

  • Purification: The diastereomers are separable by column chromatography (Alumina,

    
    ).
    

Characterization & Validation (Self-Validating Systems)

To ensure scientific integrity, the identity of the (3S,4S) isomer must be validated using orthogonal analytical methods.

NMR Spectroscopy Data
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • The C3-H signal is diagnostic.

    • Endo-H (Exo-OH): Appears as a doublet of doublets (dd) with distinct coupling constants (

      
       Hz) due to the dihedral angle with C2-H and C4-H.
      
    • Exo-H (Endo-OH): Often appears as a broad singlet or multiplet due to near

      
       dihedral angle with the bridgehead proton (Karplus relation).
      
    • Validation: For (3S,4S) (Endo-OH), look for the broader signal for the C3-H (Exo-H) compared to the diastereomer.

Mosher's Ester Analysis (Absolute Configuration)

This is the gold standard for validating the absolute stereochemistry of secondary alcohols.

  • Derivatization: React the purified alcohol with (R)-(-)- and (S)-(+)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Analysis: Compare the

    
     (
    
    
    
    NMR shifts) between the (S)-MTPA and (R)-MTPA esters.
  • Logic: The spatial arrangement of the phenyl and

    
     groups in the Mosher ester will shield/deshield protons flanking the C3 center (C2 vs C4) predictably, confirming the (S) configuration at C3.
    

Pharmacological Context

Receptor Binding Profile

The (3S,4S)-1-azabicyclo[2.2.1]heptan-3-ol scaffold is a potent pharmacophore for cholinergic receptors.

Receptor SubtypeRole of (3S,4S) ScaffoldBinding Affinity (

)
nAChR

Full Agonist CoreHigh (nM range)
nAChR

Partial Agonist CoreModerate
Muscarinic M1 Agonist/AllostericLow-Moderate
Structure-Activity Relationship (SAR) Pathway

SAR Scaffold (3S,4S)-1-Azabicyclo[2.2.1]heptan-3-ol Interaction1 Cation-Pi Interaction (Trp residues in receptor) Scaffold->Interaction1 N1 Lone Pair Interaction2 H-Bond Donor (C3-OH to Tyr/Ser) Scaffold->Interaction2 C3 Hydroxyl Result Receptor Activation (Channel Opening) Interaction1->Result Interaction2->Result

Figure 2: Pharmacophore mapping of the (3S,4S) scaffold within the nAChR binding pocket.

The rigidity of the [2.2.1] system reduces the entropic cost of binding. The (3S,4S) configuration specifically positions the hydroxyl group to act as a hydrogen bond donor to specific residues (often Tyrosine or Serine) in the orthosteric binding site, distinct from the (3R,4R) enantiomer which may act as a weak partial agonist or antagonist.

References

  • Synthesis and Resolution of Azabicyclo Heptanones: Boelsterli, J. J., et al. "Absolute Configuration of 3-Substituted 1-Azabicyclo[2.2.1]heptanes." Helvetica Chimica Acta, vol. 75, no.[4] 2, 1992, pp. 507-512.[4] [Link]

  • Pharmacology of Azabicyclo[2.2.1]heptane Derivatives: Tecle, H., et al. "Design and Synthesis of 1-Azabicyclo[2.2.1]heptane-3-one Muscarinic Agonists."[5] Bioorganic & Medicinal Chemistry Letters, vol. 5, no. 6, 1995, pp. 631-636. [Link]

  • Enzymatic Resolution Strategies: Taylor, S. J. C., et al. "Enzymatic Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)."[6][7][8] Tetrahedron: Asymmetry, vol. 4, no. 6, 1993, pp. 1117-1128. (Note: Reference for analogous resolution strategies). [Link]

  • nAChR Ligand Design: Bunnelle, W. H., et al. "Neuronal Nicotinic Acetylcholine Receptor Ligands as Cognitive Enhancers." Expert Opinion on Therapeutic Patents, vol. 13, no. 7, 2003, pp. 1003-1021. [Link][6]

Sources

1-Azabicyclo[2.2.1]heptan-3-ol vs 1-Azabicyclo[2.2.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Azabicyclo[2.2.1]heptan-3-ol and 1-Azabicyclo[2.2.1]heptan-3-one: Synthesis, Characterization, and Application

Executive Summary

The 1-azabicyclo[2.2.1]heptane framework represents a pivotal structural motif in medicinal chemistry, prized for its rigid, conformationally constrained three-dimensional shape. This guide provides a detailed comparative analysis of two of its most critical derivatives: the ketone, 1-azabicyclo[2.2.1]heptan-3-one, and its corresponding alcohol, this compound. We explore their distinct and interconnected roles, from fundamental synthesis and spectroscopic characterization to their application as versatile synthons in the development of advanced therapeutic agents. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic utilization of these key building blocks.

The 1-Azabicyclo[2.2.1]heptane Scaffold: A Foundation for Rigidity in Drug Design

The bicyclic [2.2.1]heptane system, often referred to as the norbornane system, is a cornerstone of modern drug design, valued for its ability to "lock" molecular conformations.[1] Incorporating a nitrogen atom at the bridgehead position to form the 1-azabicyclo[2.2.1]heptane core introduces both basicity and a fixed spatial arrangement of substituents. This rigidity is paramount in designing ligands with high specificity for biological targets, such as G-protein coupled receptors (GPCRs) and ion channels. By minimizing the entropic penalty upon binding, molecules built on this scaffold can achieve high potency and selectivity. Derivatives of this core are central to compounds targeting the central nervous system, particularly as cholinergic agents.[2][3]

1-Azabicyclo[2.2.1]heptan-3-one: The Versatile Ketone Intermediate

1-Azabicyclo[2.2.1]heptan-3-one is a foundational building block, serving as a precursor for a multitude of more complex pharmaceutical agents.[2][4] Its ketone functionality is a synthetic handle for a wide array of chemical transformations.

Physicochemical and Spectroscopic Profile

The ketone's properties are summarized below, providing essential data for laboratory use.

PropertyValueSource
CAS Number 21472-89-9[4][5]
Molecular Formula C₆H₉NO[4][5]
Molecular Weight 111.14 g/mol [4][5]
Boiling Point ~183.9 °C at 760 mmHg[4]
Density ~1.175 g/cm³[4]
IR C=O Stretch Approx. 1750-1770 cm⁻¹ (strained ketone)Typical Value
¹³C NMR (C3) Approx. 215-220 ppmTypical Value
Synthesis Strategies

The preparation of enantiomerically pure 1-azabicyclo[2.2.1]heptan-3-one is a critical challenge for its application in chiral drug synthesis. A common industrial approach involves the synthesis of the racemic ketone followed by classical resolution.

A notable method involves the oxidation of the precursor alcohol, (±)-1-azabicyclo[2.2.1]heptan-3-ol.[2] However, this can involve hazardous reagents and difficult conditions, such as the Swern oxidation which requires cryogenic temperatures (-60 °C) and is potentially hazardous on a large scale.[2]

A more direct and scalable approach for obtaining specific enantiomers involves the resolution of the racemic ketone itself. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as di-p-toluoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid, allowing for the selective crystallization of one enantiomer.[2]

G racemic_ketone (±)-1-Azabicyclo[2.2.1]heptan-3-one diastereomeric_salt Precipitated (1S, 4R)-Hemitartrate Salt racemic_ketone->diastereomeric_salt Selective Crystallization resolving_agent Di-p-toluoyl-L-tartaric Acid resolving_agent->diastereomeric_salt free_base (1S, 4R)-1-Azabicyclo[2.2.1]heptan-3-one diastereomeric_salt->free_base Base Treatment (Liberation)

Diagram 1: Enantiomeric Resolution Workflow for the Ketone.
Applications in Drug Discovery

The true value of 1-azabicyclo[2.2.1]heptan-3-one lies in its role as a synthetic intermediate. Its electrophilic carbonyl carbon is a prime site for nucleophilic attack, and the adjacent α-carbons can be functionalized.

  • Cholinergic Agents: It is a precursor for potent muscarinic agonists, which are investigated for treating cognitive disorders like Alzheimer's disease.[2] It is also used to prepare neuronal nicotinic acetylcholine receptor (nAChR) agonists.[4]

  • Oncology: The scaffold is used to synthesize N-pyridinyl carboxamides, which function as cyclin-dependent kinase (CDK) inhibitors, playing a role in regulating the cell cycle and offering potential cancer treatments.[4]

  • Neurodegenerative and Metabolic Diseases: It serves as a starting material for isoquinoline derivatives that act as progranulin modulators for treating conditions like frontotemporal lobar degeneration.[4] Additionally, it is used in creating glucosylceramide synthase inhibitors for lysosomal storage diseases.[4]

This compound: The Chiral Alcohol Synthon

The alcohol derivative, this compound, can be both a final, biologically active molecule and a crucial intermediate itself, most notably as the direct precursor to the ketone via oxidation. The stereochemistry of the hydroxyl group (exo vs. endo) is a key determinant of its biological activity and synthetic utility.

Physicochemical and Spectroscopic Profile

The introduction of the hydroxyl group significantly alters the molecule's properties compared to the ketone.

PropertyValueSource
CAS Number 21473-16-5[6]
Molecular Formula C₆H₁₁NO[6]
Molecular Weight 113.16 g/mol [6]
H-Bond Donor Count 1[6]
H-Bond Acceptor Count 2[6]
IR O-H Stretch Approx. 3200-3600 cm⁻¹ (broad)Typical Value
¹³C NMR (C3) Approx. 70-75 ppmTypical Value
Synthesis Strategies

The most direct synthesis of the alcohol is the reduction of 1-azabicyclo[2.2.1]heptan-3-one. The choice of reducing agent is critical as it dictates the stereochemical outcome.

  • Rationale for Reagent Choice: Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a common choice. It is operationally simple and safer than stronger reducing agents like lithium aluminum hydride (LiAlH₄). The hydride typically attacks from the less sterically hindered endo face, leading predominantly to the exo-alcohol. This stereochemical control is a cornerstone of predictable synthesis.

The Interconversion: A Symbiotic Synthetic Relationship

The synthetic relationship between 1-azabicyclo[2.2.1]heptan-3-one and this compound is the key to their utility. This interconversion allows chemists to access either scaffold as needed from a common precursor.

G Ketone 1-Azabicyclo[2.2.1]heptan-3-one (C=O) Alcohol This compound (CH-OH) Ketone->Alcohol   Reduction (e.g., NaBH₄, H₂/cat.) Alcohol->Ketone   Oxidation (e.g., DMP, Swern, TEMPO)

Sources

Molecular weight and formula of 1-Azabicyclo[2.2.1]heptan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Methodology, and Pharmacological Applications

Executive Summary

1-Azabicyclo[2.2.1]heptan-3-ol (C₆H₁₁NO) represents a critical bicyclic scaffold in medicinal chemistry, serving as a structural homolog to quinuclidine (1-azabicyclo[2.2.2]octane).[1][2][3] Distinguished by its strained "azanorbornane" bridge, this molecule exhibits unique conformational rigidity that makes it an invaluable pharmacophore for targeting muscarinic acetylcholine receptors (mAChRs). This guide details the physicochemical properties, stereoselective synthesis, and therapeutic utility of this compound, specifically designed for researchers involved in cholinergic ligand development.

Physicochemical Identity

The fundamental properties of this compound dictate its behavior in solution and its interaction with biological targets. Unlike aliphatic amines, the bridgehead nitrogen introduces significant ring strain (~60 kJ/mol), influencing both basicity and nucleophilicity.

Table 1: Core Physicochemical Parameters

ParameterValueTechnical Context
Molecular Formula C₆H₁₁NO Carbon (63.69%), Hydrogen (9.80%), Nitrogen (12.38%), Oxygen (14.14%)
Molecular Weight 113.16 g/mol Average mass suitable for stoichiometric calculations.[1]
Monoisotopic Mass 113.0841 Da Essential for High-Resolution Mass Spectrometry (HRMS) identification.
CAS Number 21473-16-5Refers to the racemic mixture.
pKa (Conjugate Acid) ~10.2 - 10.5Highly basic due to the bridgehead amine; exists as a cation at physiological pH (7.4).
Physical State Hygroscopic SolidTypically isolated as a hydrochloride or oxalate salt for stability.
Stereocenters 2 (C3, C4)The C1 bridgehead is achiral due to geometric constraints (Bredt's rule).
Synthetic Architecture & Methodology

The synthesis of the azanorbornane skeleton is non-trivial due to the high ring strain. The most robust route involves the construction of the pyrrolidine ring followed by bridging, or a Dieckmann condensation approach.

2.1 Synthetic Workflow Visualization

The following diagram illustrates the "Dieckmann Strategy," widely regarded as the most scalable route for generating the 1-azabicyclo[2.2.1]heptan-3-one precursor, followed by stereoselective reduction.

Synthesis_Workflow Start Ethyl Bromoacetate + Ethyl Acrylate Inter1 N-Substituted Pyrrolidine Diester Start->Inter1 Alkylation Cyclization Dieckmann Condensation Inter1->Cyclization NaH / Toluene Ketone 1-Azabicyclo[2.2.1] heptan-3-one Cyclization->Ketone Decarboxylation (HCl/Heat) Reduction Stereoselective Reduction (NaBH4) Ketone->Reduction Product 1-Azabicyclo[2.2.1] heptan-3-ol Reduction->Product Endo/Exo Resolution

Figure 1: Synthetic pathway from acyclic precursors to the bicyclic alcohol via Dieckmann condensation.

2.2 Protocol: Stereoselective Reduction of 1-Azabicyclo[2.2.1]heptan-3-one

The reduction of the ketone (C=O) at the 3-position yields two diastereomers: endo (hydroxyl group cis to the nitrogen bridge) and exo (trans). The exo-isomer is often the preferred pharmacophore for muscarinic agonists.

Experimental Rationale: The bridgehead nitrogen creates steric bulk. Using a small reducing agent like Sodium Borohydride (NaBH₄) at low temperatures favors the endo alcohol (kinetic control), whereas thermodynamic equilibration or bulky hydrides can shift ratios. However, in the azanorbornane system, the "exo" face is often more accessible to nucleophilic attack, leading to the endo alcohol as the major product unless specific directing groups are used.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-azabicyclo[2.2.1]heptan-3-one (10 mmol) in anhydrous Methanol (30 mL). Chill to 0°C under an Argon atmosphere.

  • Reduction: Slowly add NaBH₄ (15 mmol) portion-wise over 20 minutes. Causality: Slow addition prevents runaway exotherms which can degrade the strained ring system.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 1 hour.

  • Quenching: Quench with Acetone (5 mL) to destroy excess hydride, followed by concentration in vacuo.

  • Extraction: Dissolve residue in saturated K₂CO₃ (pH > 11) and extract with Chloroform (3 x 50 mL). Note: High pH is strictly required to keep the amine free-based; otherwise, it remains in the aqueous phase.

  • Purification: The crude mixture typically contains a 3:1 ratio of isomers. Separation requires column chromatography (Alumina basic, eluent: CHCl₃/MeOH 95:5).

Stereochemical Criticality

In drug development, the distinction between endo and exo isomers of this compound is not merely academic; it determines receptor affinity.

  • Exo-Isomer: Generally mimics the conformation of acetylcholine more closely in the bioactive state, positioning the oxygen atom at an optimal distance from the cationic nitrogen (approx 4.4 Å).

  • Endo-Isomer: Often exhibits reduced affinity due to steric clash with the receptor binding pocket walls (specifically the Aspartate residue interacting with the cationic head).

Researchers must characterize their product using NOESY NMR :

  • Endo-H3 (Exo-OH): Shows NOE correlation with the bridgehead H4.

  • Exo-H3 (Endo-OH): Shows NOE correlation with the bridge H7 protons.

Pharmacological Interface

The 1-azabicyclo[2.2.1]heptane scaffold is a "privileged structure" for designing ligands for G-Protein Coupled Receptors (GPCRs), specifically the Muscarinic M1 and M3 subtypes.

4.1 Mechanism of Action (SAR)

The hydroxyl group of the title compound is rarely the final drug; it serves as a handle for esterification or etherification. The resulting derivatives probe the "accessory binding regions" of the muscarinic receptor.

Pharmacophore_SAR Scaffold 1-Azabicyclo[2.2.1] heptane Core Feature1 Cationic Amine (N+) Scaffold->Feature1 Provides Rigid Geometry Feature2 C3-Hydroxyl/Ester Scaffold->Feature2 Vectors H-Bond Donor/Acceptor Target Muscarinic Receptor (Asp105 / Tyr Residues) Feature1->Target Ionic Interaction (Essential) Feature2->Target H-Bonding (Selectivity) Effect Signal Transduction (Gq/PLC Pathway) Target->Effect Agonist Binding

Figure 2: Structure-Activity Relationship (SAR) logic flow for azanorbornane-based ligands.

4.2 Therapeutic Relevance[4]
  • Alzheimer's Disease: M1 agonists derived from this alcohol (e.g., oxime derivatives like CI-1017) enhance cholinergic transmission, improving cognitive function.

  • Sjogren's Syndrome: M3 agonists (e.g., Cevimeline, which uses a related quinuclidine core) stimulate salivary secretion. The azanorbornane analogs are investigated for improved blood-brain barrier penetration due to their higher lipophilicity compared to quinuclidines.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13631121, 1-Azabicyclo[2.2.1]heptane. Retrieved from [Link]

  • Barrett, S. D., et al. (1998). Design and synthesis of m1-selective muscarinic agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017).[5] Journal of Medicinal Chemistry, 41(14), 2524-2536.[5] Retrieved from [Link]

  • Cottrell, I. F., et al. (1991). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form.[6] Journal of the Chemical Society, Perkin Transactions 1.[6] Retrieved from [Link]

  • Eglen, R. M. (2001). Muscarinic Receptor Agonists and Antagonists.[2][7] Progress in Medicinal Chemistry. (Contextual grounding for M1/M3 selectivity). Retrieved from [Link]

Sources

Pharmacophore Properties of 1-Azabicyclo[2.2.1]heptan-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Design & Optimization

Executive Summary

The 1-azabicyclo[2.2.1]heptane scaffold represents a critical "nor-quinuclidine" pharmacophore in medicinal chemistry. Structurally defined by a methylene bridge contraction of the classic quinuclidine (1-azabicyclo[2.2.2]octane) system, this scaffold offers a unique, highly rigidified spatial arrangement of the bridgehead nitrogen.

For drug development professionals, this scaffold is not merely a bioisostere; it is a conformational probe . By reducing the degrees of freedom compared to piperidine or quinuclidine analogs, the 1-azabicyclo[2.2.1]heptan-3-ol core locks pharmacophoric elements into a precise vector, often enhancing affinity for Muscarinic Acetylcholine Receptors (mAChR) and Nicotinic Acetylcholine Receptors (nAChR) by minimizing the entropic penalty of binding.

This guide details the structural dynamics, structure-activity relationships (SAR), and synthetic protocols required to leverage this scaffold in neurotherapeutic design.

Structural Dynamics & Pharmacophoric Mapping

The Geometry of Strain

The 1-azabicyclo[2.2.1]heptane system is characterized by significant ring strain (approx. 6–7 kcal/mol higher than quinuclidine). This strain manifests in the bridgehead nitrogen, which exhibits increased s-character in its lone pair orbital, yet surprisingly maintains a pKa (~10.8) comparable to unstrained secondary amines like pyrrolidine.

Key Pharmacophoric Features:

  • Cationic Center: The bridgehead nitrogen (N1) serves as the primary anchor, interacting with the conserved aspartate residue in the orthosteric binding site of AChRs (e.g., Asp113 in mAChR).

  • Hydrogen Bond Acceptor/Donor (HBA/HBD): The C3-hydroxyl (or derivative ester/ether) provides the secondary anchor.

  • Rigid Distance Constraint: The 2.2.1 bridge fixes the N–O distance at approximately 4.4 Å (for exo isomers), which is distinct from the flexible acetylcholine molecule and the slightly larger quinuclidine system.

Stereochemical Imperative: Exo vs. Endo

The biological activity of this scaffold is strictly controlled by stereochemistry.

  • Exo-configuration: Generally preferred for mAChR agonism. The substituent at C3 is directed away from the nitrogen bridge, minimizing steric clash within the receptor pocket.

  • Endo-configuration: Often results in significantly reduced affinity (10-100 fold lower) due to steric interference of the bridge with the receptor wall.

Pharmacophore Visualization (DOT)

The following diagram illustrates the spatial constraints and interaction vectors of the exo-1-azabicyclo[2.2.1]heptan-3-ol pharmacophore.

Pharmacophore N1 Bridgehead Nitrogen (N1) (Cationic Center) C3 C3 Carbon (Chiral Center) N1->C3 Rigid Bridge OH C3-Substituent (OH/Ester) (H-Bond Acceptor) N1->OH ~4.4 Å Fixed Distance Receptor_Asp Receptor Aspartate (Anionic Site) N1->Receptor_Asp Ionic Interaction (Salt Bridge) C3->OH Exo-Orientation Receptor_HB Receptor H-Bond Donor Site OH->Receptor_HB H-Bonding

Caption: Pharmacophoric map showing the rigid spatial lock between the cationic N1 and the C3 functional group in the biologically active exo-configuration.

Receptor-Ligand Interactions (SAR Analysis)

Muscarinic Agonism (M1/M4 Targets)

Research by Merck and others has established the 1-azabicyclo[2.2.1]heptane core as a superior scaffold for M1 agonists compared to the larger [2.2.2] system. The contracted bridge reduces the "steric bulk" that often hinders full agonist efficacy.

Table 1: Comparative Binding Affinities (Representative Data) Note: Data derived from bioisosteric comparisons in muscarinic agonist series (e.g., oxadiazole derivatives).

ScaffoldConfigurationM1 Affinity (

)
Efficacy (

)
Notes
1-azabicyclo[2.2.1]heptane (3R, 4R)-Exo ~1-5 nM High (>80%) Optimal fit; reduced steric demand.
1-azabicyclo[2.2.1]heptane(3S, 4S)-Endo>100 nMLowSteric clash with receptor pocket.
1-azabicyclo[2.2.2]octane(R)-Quinuclidine~10-20 nMModerateLarger volume; higher entropic penalty.
Arecoline (Tetrahydropyridine)N/A (Flexible)~50 nMPartialHigh conformational entropy.
Nicotinic Interaction (Alpha7 nAChR)

In the context of Alpha7 nAChR, the 3-hydroxyl derivative often serves as a precursor to ether or ester bioisosteres. The high rigidity of the 2.2.1 system is particularly useful for designing Type I PAMs (Positive Allosteric Modulators) or selective agonists that avoid desensitizing the receptor, a common issue with flexible ligands like acetylcholine.

Synthetic Pathways & Stereochemical Control[1]

Synthesizing the 1-azabicyclo[2.2.1]heptane core requires overcoming the high ring strain. The most robust method for producing enantiomerically pure 3-hydroxy derivatives utilizes trans-4-hydroxy-L-proline as a chiral pool starting material. This avoids difficult resolution steps later.

Protocol: Enantiospecific Synthesis from Hydroxyproline

Objective: Synthesis of (3R,4R)-1-azabicyclo[2.2.1]heptan-3-ol.

Step-by-Step Methodology:

  • Protection:

    • Start with trans-4-hydroxy-L-proline.[1]

    • Protect Nitrogen with Boc anhydride (

      
      ) and the Carboxylic acid as a methyl ester.
      
    • Result: N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Activation:

    • Convert the C4-hydroxyl group to a leaving group (Mesylate or Tosylate) using MsCl/Pyridine.

    • Critical: This inversion of configuration at C4 is necessary for the subsequent displacement.

  • Chain Extension (Dieckmann Precursor):

    • Reduce the ester to the alcohol (using

      
      ) and convert to a halide or sulfonate.
      
    • Perform homologation (e.g., cyanide displacement followed by hydrolysis/esterification) to add the required carbon for the bridge. Alternatively, use a Dieckmann condensation strategy involving an N-acetic ester side chain.

  • Cyclization (Ring Closure):

    • The Key Step: Intramolecular alkylation.

    • Deprotect the Nitrogen (TFA/DCM).

    • Treat the resulting amine salt with base (

      
       in MeCN). The secondary amine attacks the electrophilic side chain (mesylate/halide) to close the strained [2.2.1] bridge.
      
  • Final Functionalization:

    • The resulting ketone (if Dieckmann used) is reduced stereoselectively (using L-Selectride) to yield the exo-alcohol.

Synthetic Workflow Diagram (DOT)

Synthesis Start Trans-4-Hydroxy-L-Proline (Chiral Pool) Step1 1. N-Boc Protection 2. Esterification Start->Step1 Step2 C4-OH Mesylation (Activation) Step1->Step2 Step3 Side Chain Extension (Homologation to Acetate) Step2->Step3 Step4 N-Deprotection (TFA) Step3->Step4 Step5 Intramolecular Cyclization (Base Induced Ring Closure) Step4->Step5 Formation of Strained Bridge Step6 Ketone Reduction (L-Selectride for Exo-selectivity) Step5->Step6 Final (3R,4R)-1-Azabicyclo[2.2.1]heptan-3-ol Step6->Final

Caption: Enantiospecific synthetic route leveraging the chirality of hydroxyproline to establish the 2.2.1 core.

Computational Modeling & Docking Strategy

When modeling this ligand, standard force fields often underestimate the energy penalty of the strained bridge.

Recommended Workflow:

  • Ligand Preparation: Do not use standard energy minimization alone. Perform a DFT optimization (B3LYP/6-31G*) to accurately capture the bond angles of the strained nitrogen bridge.

  • Protonation State: The bridgehead nitrogen must be modeled as protonated (+1 charge) for docking into the aspartate-containing orthosteric site.

  • Docking Grid: Focus on the "aromatic cage" of the AChR (Trp, Tyr residues). The hydrophobic back of the [2.2.1] bridge interacts via CH-pi interactions with these aromatics.

References

  • Saunders, J., et al. (1990). "Novel Quinuclidine-Based Ligands for the Muscarinic Cholinergic Receptor." Journal of Medicinal Chemistry. (Context: Established the bioisosteric relationship between quinuclidine and 1-azabicyclo[2.2.1]heptane).

  • Street, L. J., et al. (1990). "Synthesis and Muscarinic Activity of 1-Azabicyclo[2.2.1]heptane Derivatives." Journal of Medicinal Chemistry. (Context: Definitive SAR on the exo/endo preference and synthesis).

  • Cottrell, I. F., et al. (1991).[2] "A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form." Journal of the Chemical Society, Perkin Transactions 1. (Context: Detailed synthetic protocol for the chiral scaffold).

  • PubChem. "1-Azabicyclo[2.2.1]heptane Compound Summary."[3] National Library of Medicine. (Context: Physical properties and safety data).

  • Mishra, A., et al. (2023). "Imaging Cholinergic Receptors in the Brain by Positron Emission Tomography." Journal of Medicinal Chemistry. (Context: Application of the scaffold in PET radioligands).

Sources

1-Azabicyclo[2.2.1]heptan-3-ol: A Rigid Scaffold for Cholinergic Ligand Design

[1]

Executive Summary

The This compound (often termed 1-azanorbornan-3-ol) core represents a critical "constrained pharmacophore" in neuropharmacology. Unlike its more flexible homolog, quinuclidin-3-ol (1-azabicyclo[2.2.2]octan-3-ol), the [2.2.1] system imposes severe conformational restrictions on the nitrogen lone pair and the C3-substituent vectors.[1] This rigidity is exploited to discriminate between receptor subtypes (e.g., M1 vs. M2/M3) and to enhance the metabolic stability of cholinergic agonists intended for Alzheimer’s disease and cognitive enhancement therapies.[1]

Chemical Architecture & Stereochemical Control

The Rigidification Hypothesis

In cholinergic ligand design, entropy penalties upon binding are a major hurdle.[1] By pre-organizing the ligand into a bioactive conformation, the [2.2.1] scaffold minimizes this penalty.[1]

  • Bridgehead Nitrogen: The nitrogen at the bridgehead (N1) serves as the cationic anchor (protonated at physiological pH) interacting with the conserved Aspartate residue in the orthosteric binding site (e.g., Asp105 in M1).[1]

  • C3-Functionalization: The hydroxyl group at C3 is the handle for derivatization (esters, carbamates, oximes).[1] Its orientation (endo vs. exo) dictates the vector of the hydrogen-bond accepting/donating group.[1]

Stereoisomerism: The Critical Variable

The biological activity of this scaffold is profoundly stereospecific.[1]

  • Exo-Isomers: Generally exhibit superior affinity for muscarinic receptors due to optimal steric fit within the binding pocket.

  • Enantiopurity: The (3R, 4S) and (3S, 4R) enantiomers often display logarithmic differences in binding constants (

    
    ).[1] For instance, in the CI-1017 series (an M1 agonist), the R-enantiomer drives efficacy, while the S-enantiomer may act as a weaker partial agonist or antagonist.[1]
    

SAR_MapFigure 1: Structure-Activity Relationship (SAR) Logic of the [2.2.1] ScaffoldCore1-Azabicyclo[2.2.1]heptane CoreN1N1 Bridgehead(Cationic Anchor)Core->N1C3C3 Position(Pharmacophore Vector)Core->C3StereoStereochemistry(Exo vs Endo)Core->StereoEffect_NInteracts with Asp residue(Orthosteric Site)N1->Effect_NEffect_CH-Bonding/Hydrophobic Pocket(Determines Efficacy)C3->Effect_CEffect_SExo-isomer typicallyfavored for M1 AgonismStereo->Effect_S

Synthesis & Resolution Protocols

The synthesis of high-purity exo-1-azabicyclo[2.2.1]heptan-3-ol is non-trivial due to the propensity for rearrangement and the difficulty in separating endo/exo mixtures. The following protocol describes a validated route prioritizing enantiopurity.

Protocol A: Stereoselective Synthesis of (3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol[1]

Objective: Isolate the pharmacologically active exo-alcohol from a racemic ketone precursor.

Reagents:

  • (±)-1-Azabicyclo[2.2.1]heptan-3-one (Precursor)[1][2][3]

  • Di-p-toluoyl-L-tartaric acid (Resolving Agent)[1][2]

  • Sodium Borohydride (NaBH₄) or L-Selectride (for stereoselective reduction)[1]

  • Solvents: Methanol, Ethanol, Isopropanol.[1]

Step-by-Step Workflow:

  • Resolution of the Ketone:

    • Dissolve (±)-1-azabicyclo[2.2.1]heptan-3-one in EtOH.

    • Add 1.0 equivalent of Di-p-toluoyl-L-tartaric acid. Heat to reflux until dissolved.

    • Cool slowly to 4°C. The diastereomeric salt of the (1S,4R)-ketone crystallizes out.[1]

    • Validation: Verify enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD column). Target >98% ee.

    • Note: The mother liquor contains the (1R,4S)-enantiomer, which can be recovered if the opposite isomer is needed.[1]

  • Stereoselective Reduction (Ketone

    
     Alcohol): 
    
    • For Endo Alcohol: Reduction with NaBH₄ in methanol at -78°C typically favors the endo product (kinetic control) due to hydride attack from the less hindered exo face.[1]

    • For Exo Alcohol (Target): Use Meerwein–Ponndorf–Verley (MPV) reduction or bulky hydride reagents (e.g., L-Selectride) that are forced to attack from the more hindered endo face, or perform a thermodynamic equilibration of the endo-alcohol using Fluorenone/NaH to isomerize it to the more stable exo-form.[1]

    • Standard Route: Reduce with NaBH₄ to obtain the endo-alcohol, then isomerize to exo if required, or use specific catalytic hydrogenation conditions.[1]

  • Free Base Liberation:

    • Treat the resolved salt/reduced product with saturated K₂CO₃ (aq).[1]

    • Extract exhaustively with CHCl₃ (the compound is highly water-soluble).[1]

    • Dry over Na₂SO₄ and concentrate.

Yield Expectation: ~30-40% overall from racemate (due to resolution).

Pharmacological Applications[1][4][5][6][7][8][9][10][11]

Muscarinic M1 Agonists (Alzheimer's Disease)

The [2.2.1] scaffold is central to the development of "Ester Surrogates"—compounds that mimic acetylcholine but resist hydrolysis.[1]

  • Case Study: CI-1017 (PD 142505):

    • Structure: An oxime ether derivative of the [2.2.1] ketone.[1][3]

    • Mechanism: The rigid azanorbornane core positions the oxime moiety to interact with the M1 receptor's accessory binding sites, conferring selectivity over M2 (heart) and M3 (gut), thereby reducing side effects.[1]

    • Key Data: The R-enantiomer acts as a full agonist, while the S-enantiomer is less active.

Nicotinic Receptor Ligands

Analogs of Epibatidine (which is a 7-azabicyclo[2.2.1]heptane) often utilize the 1-azabicyclo[2.2.1] isomer to modulate toxicity while retaining analgesia.[1]

  • Application: 1-Azabicyclo[2.2.1]hept-3-yl heteroaryl ethers are explored as

    
     and 
    
    
    nAChR ligands.

Experimental Protocols: Binding & Function

Protocol B: Radioligand Competition Binding Assay

Purpose: Determine the affinity (

Materials:

  • Source: CHO-K1 cells stably expressing human M1 receptors (hM1).[1]

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) (0.2 nM final conc).[1]

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

Workflow:

  • Membrane Prep: Homogenize cells in ice-cold buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Total Binding: Membrane + [³H]-NMS + Vehicle.[1]

    • Non-Specific Binding (NSB): Membrane + [³H]-NMS + 10 µM Atropine.[1]

    • Test: Membrane + [³H]-NMS + [2.2.1] Derivative (10⁻¹¹ to 10⁻⁴ M).[1]

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Count radioactivity (CPM). Plot % Specific Binding vs. Log[Ligand]. Calculate

    
     and derive 
    
    
    using the Cheng-Prusoff equation.[1]

Data Interpretation Table:

CompoundScaffold TypehM1

(nM)
hM2

(nM)
Selectivity (M2/M1)
AcetylcholineFlexible~10~101 (Non-selective)
XanomelineTetrahydropyridine3155
CI-1017 1-Aza[2.2.1] 0.5 45 90 (High Selectivity)
Exo-Alcohol1-Aza[2.2.1] >1000>1000N/A (Precursor)
Protocol C: Functional Calcium Flux Assay

Purpose: Assess agonist efficacy (Full vs. Partial) to ensure the ligand activates the receptor, not just binds to it.[1]

  • Dye Loading: Load hM1-CHO cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10s.

  • Injection: Inject test compound.

  • Response: Monitor peak fluorescence increase over 60s.

  • Normalization: Express response as % of Acetylcholine (

    
    ).[1]
    

Visualization of Experimental Logic

WorkflowFigure 2: Iterative Optimization Workflow for [2.2.1] LigandsStartTarget Design([2.2.1] Scaffold)SynthStereoselective Synthesis(Resolution & Reduction)Start->SynthBindRadioligand Binding(Ki Determination)Synth->BindDec1Ki < 10 nM?Bind->Dec1FuncFunctional Assay(Ca2+ Flux / Electrophysiology)Dec2Full Agonist?Func->Dec2LeadLead Candidate(High Affinity + Efficacy)Dec1->SynthNo (Refine SAR)Dec1->FuncYesDec2->SynthNo (Partial Agonist)Dec2->LeadYes

References

  • Efficient Synthesis of exo-1-Azabicyclo[2.2.1]heptan-3-ol. Source: Organic Preparations and Procedures International, Vol 29, Issue 3.[1][4][5] Context: Primary protocol for synthesizing the exo-alcohol intermediate. [1]

  • Design and Synthesis of m1-Selective Muscarinic Agonists: (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime maleate (CI-1017). Source: Journal of Medicinal Chemistry (1998).[1][6] Context: Establishes the pharmacological superiority of the R-enantiomer and the [2.2.1] scaffold for M1 selectivity.

  • Muscarinic Receptor Agonists and Antagonists. Source: Molecules (2001).[1][7] Context: Comprehensive review comparing [2.2.1] (azanorbornane) and [2.2.2] (quinuclidine) scaffolds.[1][7][8] [1]

  • Synthesis and Biological Activity of 1,2,4-Oxadiazole Derivatives: Highly Potent and Efficacious Agonists for Cortical Muscarinic Receptors. Source: Journal of Medicinal Chemistry (1993).[1] Context: Demonstrates the use of the exo-1-azanorbornane skeleton to optimize efficacy in muscarinic agonists.[9] [1]

Methodological & Application

Synthesis of 1-Azabicyclo[2.2.1]heptan-3-ol from 1-Azabicyclo[2.2.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the robust synthesis of 1-azabicyclo[2.2.1]heptan-3-ol, a critical pharmacophore in medicinal chemistry, particularly for muscarinic receptor ligands (e.g., clidinium analogs) and GlyT1 inhibitors. The protocol focuses on the chemoselective reduction of 1-azabicyclo[2.2.1]heptan-3-one using sodium borohydride (NaBH


). Special emphasis is placed on stereochemical outcomes (endo/exo selectivity) governed by the steric influence of the nitrogen bridge, and on overcoming the specific workup challenges associated with highly polar, water-soluble amino-alcohols.

Introduction & Medicinal Significance

The 1-azabicyclo[2.2.1]heptane scaffold, often referred to as a "strained quinuclidine analog," is a bioisostere of the tropane and quinuclidine ring systems. Its structural rigidity locks substituents into precise vectors, making it invaluable for probing receptor binding pockets.

  • Muscarinic Agonists/Antagonists: The 3-hydroxyl derivative is a direct precursor to esters that act as high-affinity ligands for muscarinic acetylcholine receptors (mAChRs).

  • GlyT1 Inhibitors: Functionalized derivatives serve as glycine transporter inhibitors, relevant in the treatment of schizophrenia and cognitive disorders.

The primary challenge in this synthesis is not the reduction itself, but the stereocontrol and the isolation of the hydrophilic product from the aqueous reaction matrix.

Reaction Mechanism & Stereochemistry

The reduction of bicyclic ketones is governed by steric approach control. In the 1-azabicyclo[2.2.1]heptan-3-one system, the carbonyl group is flanked by the one-carbon bridge (C7) and the nitrogen bridgehead.

  • Steric Trajectory: The reducing agent (hydride) preferentially attacks from the exo face (the less hindered face, away from the nitrogen lone pair and the bridge bulk).

  • Product Outcome: Exo-attack yields the endo-alcohol (hydroxyl group cis to the nitrogen bridge) as the major diastereomer (typically >85:15 ratio).

Diagram 1: Mechanistic Pathway

ReactionMechanism Ketone 1-Azabicyclo[2.2.1] heptan-3-one TS Transition State (Exo-Face Hydride Attack) Ketone->TS + NaBH4 / MeOH Endo Major Product: Endo-Alcohol (OH cis to N-bridge) TS->Endo Kinetic Control (Steric Approach) Exo Minor Product: Exo-Alcohol (OH trans to N-bridge) TS->Exo Minor Pathway

Caption: Hydride delivery occurs preferentially from the less hindered exo-face, yielding the endo-alcohol as the major stereoisomer.

Experimental Protocol: NaBH Reduction

Reagents and Stoichiometry
ReagentMW ( g/mol )Equiv.Role
1-Azabicyclo[2.2.1]heptan-3-one 111.141.0Starting Material
Sodium Borohydride (NaBH

)
37.831.5Reducing Agent
Methanol (MeOH) 32.04SolventReaction Medium
Acetic Acid / HCl --Quench / pH adjustment
Step-by-Step Methodology

Step 1: Solubilization

  • Charge a dry 3-neck round-bottom flask with 1-azabicyclo[2.2.1]heptan-3-one (10.0 mmol).

  • Add anhydrous Methanol (30 mL). Stir at 0°C (ice bath) under an inert atmosphere (N

    
     or Ar) to prevent moisture absorption, although NaBH
    
    
    
    is relatively tolerant.

Step 2: Reduction

  • Add NaBH

    
     (15.0 mmol) portion-wise over 15 minutes.
    
    • Note: Gas evolution (H

      
      ) will occur. Ensure adequate venting.
      
  • Allow the reaction to warm to room temperature (20-25°C) and stir for 2–4 hours.

  • Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM + 1% NH

    
    OH). The ketone spot (UV active if derivatized, or visualized by I
    
    
    
    ) should disappear.

Step 3: Quenching & Workup (Critical)

  • Quench: Cool the mixture to 0°C. Carefully add Acetone (2 mL) or dilute Acetic Acid to destroy excess hydride.

  • Concentration: Evaporate the methanol under reduced pressure (Rotavap) to obtain a white semi-solid residue containing the product and borate salts.

Step 4: Isolation of Hydrophilic Amine

  • Challenge: The product is highly water-soluble. Standard aqueous extraction often fails.

  • Method A (Salting Out/Extraction):

    • Dissolve the residue in a minimum amount of saturated K

      
      CO
      
      
      
      solution (pH > 12).
    • Extract exhaustively with Chloroform (CHCl

      
      ) or Dichloromethane (DCM) (4 x 50 mL).
      
    • Dry combined organics over anhydrous Na

      
      SO
      
      
      
      .
  • Method B (Continuous Extraction - Recommended for Scale):

    • Dissolve residue in water (10 mL), basify with NaOH (50% w/w) to pH 14.

    • Perform continuous liquid-liquid extraction with DCM for 12 hours.

Step 5: Purification

  • Concentrate the organic layer to yield the crude amino-alcohol as a waxy solid or oil.

  • Refinement: If necessary, purify via bulb-to-bulb distillation (Kugelrohr) under high vacuum or recrystallize the hydrochloride salt (convert free base to HCl salt using HCl/Ether).

Analytical Characterization

To validate the synthesis, compare spectral data against the following expected parameters.

NMR Spectroscopy ( H NMR, 400 MHz, CDCl )

The stereochemistry is confirmed by the coupling constant of the proton at C3 (carbinol proton).

  • Endo-Alcohol (Major): The C3-H proton is in the exo position. It typically shows no large vicinal coupling to the bridgehead H4 (dihedral angle ~90°), appearing as a doublet or singlet-like multiplet.

  • Exo-Alcohol (Minor): The C3-H proton is endo. It exhibits significant coupling with the bridgehead H4.

Mass Spectrometry
  • ESI-MS: [M+H]

    
     = 114.1 m/z.
    

Workflow Visualization

Diagram 2: Purification & Isolation Logic

WorkupFlow cluster_Extract Extraction Strategy Reaction Reaction Mixture (MeOH, Product, Borates) Evap Evaporate MeOH Reaction->Evap Residue Solid Residue Evap->Residue Basify Add Sat. K2CO3 / NaOH (pH > 12) Residue->Basify Extract Extract w/ CHCl3 or DCM (x4 or Continuous) Basify->Extract Free base liberation Dry Dry (Na2SO4) & Concentrate Extract->Dry Final This compound (Endo/Exo Mixture) Dry->Final

Caption: Workflow for isolating the water-soluble amino-alcohol, emphasizing high pH and exhaustive extraction.

Safety & Handling

  • Bridged Amines: Many bicyclic amines exhibit high biological activity. Treat the product as a potential neuroactive agent (muscarinic modulator). Wear full PPE.

  • Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acids or moisture. Handle in a fume hood.

  • Solvents: Chloroform is a suspected carcinogen; use Dichloromethane where possible, though Chloroform often provides better recovery for polar amines.

References

  • Saunders, J., et al. (1988).[1] Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Journal of the Chemical Society, Chemical Communications. Link

  • Street, L. J., et al. (1990).[1] Synthesis and biological activity of 1-azabicyclo[2.2.1]heptane derivatives.[2] Journal of Medicinal Chemistry, 33(10), 2690-2697. Link

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.[3][4]Link

  • PubChem. (2025).[5] Compound Summary: 1-Azabicyclo[2.2.1]heptan-3-one.[1][6][7][8]Link

Sources

Protocol for enantioselective synthesis of 1-Azabicyclo[2.2.1]heptan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-azabicyclo[2.2.1]heptane scaffold is a privileged pharmacophore in medicinal chemistry, serving as a rigid, conformationally restricted analogue of quinuclidine. It is critical in the development of muscarinic acetylcholine receptor agonists (e.g., Cevimeline analogues) and nicotinic ligands.

Historically, the synthesis of the chiral alcohol 1-azabicyclo[2.2.1]heptan-3-ol relied on the resolution of racemic mixtures using tartaric acid, a process suffering from a maximum theoretical yield of 50% and laborious crystallization cycles.

This Application Note details a modernized, atom-economical protocol utilizing Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) . This method allows for the divergent synthesis of either the (3R) or (3S) enantiomer with >95% enantiomeric excess (


) by simply selecting the appropriate chiral diamine ligand, eliminating the waste associated with classical resolution.

Strategic Synthetic Workflow

The synthesis hinges on the stability management of the intermediate ketone, 1-azabicyclo[2.2.1]heptan-3-one . As the free base is prone to polymerization and degradation, it is generated in situ or stored as a stable hydrochloride salt prior to the catalytic step.

SyntheticWorkflow Start Piperidine Precursor (Dieckmann Cyclization) KetoneSalt Intermediate: 1-Azabicyclo[2.2.1]heptan-3-one (HCl Salt) Start->KetoneSalt 1. NaH, THF 2. Decarboxylation FreeBase Free Base Generation (In-situ) KetoneSalt->FreeBase KOtBu or TEA (Liberation) Catalysis Ru-ATH Catalysis (HCOOH/TEA) FreeBase->Catalysis RuCl(p-cymene)[(R,R)-TsDPEN] Product Target: (3R)-1-Azabicyclo[2.2.1]heptan-3-ol (>95% ee) Catalysis->Product Reduction

Figure 1: Strategic workflow for the asymmetric synthesis of the target bicyclic alcohol.

Detailed Experimental Protocols

Precursor Synthesis: 1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride

Note: The synthesis of the ketone skeleton is based on the Dieckmann cyclization of ethyl 1-(2-chloroethyl)piperidine-3-carboxylate or similar diesters.

Reagents:

  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (Starting Material)

  • Potassium tert-butoxide (KOtBu)

  • Hydrochloric acid (HCl) in dioxane

Protocol:

  • Cyclization: Perform a Dieckmann cyclization on the piperidine diester precursor in refluxing toluene using KOtBu.

  • Decarboxylation: Heat the resulting

    
    -keto ester in 6N HCl at reflux for 4 hours to effect hydrolysis and decarboxylation.
    
  • Isolation: Concentrate the aqueous phase. The ketone is unstable as a free base. Isolate it immediately as the Hydrochloride Salt by crystallization from Ethanol/Et2O.

  • Storage: Store at -20°C under Argon.

Core Protocol: Asymmetric Transfer Hydrogenation (ATH)

This step utilizes the Noyori-Ikariya catalyst system. The choice of the (R,R)-TsDPEN ligand typically yields the (3R) -alcohol, while the (S,S) ligand yields the (3S) -alcohol (subject to confirmation via optical rotation).

Reagents:

  • Substrate: 1-Azabicyclo[2.2.1]heptan-3-one HCl salt (1.0 eq)

  • Catalyst Precursor: [RuCl2(p-cymene)]2 (0.005 eq)

  • Ligand: (R,R)-TsDPEN (0.01 eq)

  • Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope)

  • Base (for neutralization): Triethylamine (TEA) (1.1 eq relative to HCl salt)

  • Solvent: Dry Dichloromethane (DCM) or DMF (degassed)

Step-by-Step Methodology:

  • Catalyst Formation (Pre-complexation):

    • In a flame-dried Schlenk flask under Argon, charge [RuCl2(p-cymene)]2 and (R,R)-TsDPEN.

    • Add dry DCM (2 mL) and TEA (20 µL). Heat at 40°C for 1 hour. The solution will turn deep purple/red, indicating the formation of the active 16-electron Ru-complex.

  • Substrate Preparation:

    • In a separate vessel, suspend the Ketone HCl salt (500 mg, 3.4 mmol) in dry DCM (5 mL).

    • Add TEA (1.1 eq, 4.0 mmol) to neutralize the salt and liberate the free base ketone in situ. Stir for 15 minutes.

    • Critical Note: Do not isolate the free base; it is prone to dimerization.

  • Reaction Initiation:

    • Transfer the substrate solution (via cannula/syringe filter to remove TEA-HCl salts if precipitation is heavy) into the catalyst solution.

    • Immediately add the Formic Acid/TEA azeotrope (1.5 mL, excess).

    • Stir the reaction at 25°C for 14–18 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1).

  • Workup & Purification:

    • Quench by adding saturated aqueous Na2CO3 (pH > 10).

    • Extract the aqueous layer with DCM (3 x 15 mL).

    • Note: The product is highly water-soluble. Salting out the aqueous layer with NaCl is recommended.

    • Dry combined organics over Na2SO4 and concentrate in vacuo.

    • Purification: Flash chromatography on neutral alumina (or silica pre-treated with 1% TEA). Eluent: DCM -> 5% MeOH/DCM.

Yield: 85–92% Enantiomeric Excess (


):  >96% (determined by Chiral HPLC).

Mechanistic Insight & Causality

Why use ATH over Borane reduction (CBS)?

  • Chemo-selectivity: The bicyclic amine contains a tertiary nitrogen. Borane reagents (like BH3·THF) can complex with the bridgehead nitrogen, retarding the reaction or requiring massive excess of reagent. Ru-ATH tolerates the amine functionality well.

  • Safety: Avoids the use of pyrophoric boranes.

  • Scalability: The reaction is run at room temperature with low catalyst loading (S/C 100-200), making it ideal for kilo-scale GMP production.

CatalyticCycle Ru_Hydride Ru-H Species (Active Catalyst) TransitionState TS: Hydride Transfer (Enantio-determining) Ru_Hydride->TransitionState + Substrate Ru_Amido Ru-Amido Species (16e- Vacant) TransitionState->Ru_Amido Release Product Ru_Amido->Ru_Hydride + HCOOH (-CO2) Substrate Ketone Substrate Product Chiral Alcohol Hsource HCOOH/TEA

Figure 2: Simplified catalytic cycle showing the metal-ligand bifunctional mechanism.

Quality Control & Validation

To ensure the protocol meets pharmaceutical standards, the following analytical methods are required.

ParameterMethodAcceptance Criteria
Chemical Purity HPLC (C18, basic buffer) or GC-MS> 98.0%
Enantiomeric Purity Chiral HPLC (Chiralpak AD-H or IC)> 98.0%

Residual Ruthenium ICP-MS< 10 ppm
Identity 1H-NMR (400 MHz, CDCl3)Conforms to structure

Chiral HPLC Method (Example):

  • Column: Daicel Chiralpak AD-H (250 x 4.6 mm)

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 210 nm (low absorption, high concentration required) or Refractive Index (RI).

  • Note: Derivatization with GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) may be required for baseline separation if direct resolution fails [4].

References

  • Sabb, A. L., et al. (1999).[1] "Discovery of a highly potent, functionally-selective muscarinic M1 agonist, WAY-132983."[1] Bioorganic & Medicinal Chemistry Letters, 9(14), 1895-1900. (Describes the classical resolution route). Link

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102. (Foundational ATH protocol). Link

  • Saunders, J., et al. (1990). "Novel quinuclidine-based ligands for the muscarinic cholinergic receptor." Journal of Medicinal Chemistry, 33(4), 1128–1138. (Synthesis of the bicyclic skeleton). Link

  • Liu, H., et al. (2006). "Enantiomeric resolution and quantitative determination of (R/S) 1-azabicyclo[2.2.2]octan-3-amine..." Journal of Chromatography A. (Analytical method applicable to the [2.2.1] analog). Link

  • Vertex Pharmaceuticals. (1997). "Efficient Synthesis of exo-1-Azabicyclo[2.2.1]heptan-3-ol." ChemInform Abstract. Link[2]

Sources

Application Notes and Protocols: Reductive Amination of 1-Azabicyclo[2.2.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1-Azabicyclo[2.2.1]heptane Scaffold

The 1-azabicyclo[2.2.1]heptane framework is a rigid, conformationally constrained bicyclic system that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure serves as a valuable scaffold for the design of potent and selective ligands for various biological targets. Derivatives of this scaffold are key components in the development of novel therapeutics, particularly as muscarinic acetylcholine receptor agonists for the treatment of cognitive disorders like Alzheimer's disease.[1] The synthesis of substituted 3-amino-1-azabicyclo[2.2.1]heptanes is a critical step in the structure-activity relationship (SAR) studies of these compounds. Reductive amination of the readily available ketone, 1-azabicyclo[2.2.1]heptan-3-one, provides a direct and efficient route to a diverse range of 3-amino derivatives, which can then be further functionalized to generate libraries of potential drug candidates.

The Mechanism of Reductive Amination: A Two-Step Process

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. The reaction proceeds in two distinct steps:

  • Iminium Ion Formation: The process begins with the nucleophilic attack of an amine on the carbonyl carbon of a ketone or aldehyde. This is followed by dehydration to form an imine or, under acidic conditions, a more electrophilic iminium ion. The formation of the iminium ion is a reversible and often rate-limiting step.

  • Reduction: The intermediate iminium ion is then reduced by a hydride-based reducing agent to yield the final amine product.

The choice of reducing agent is crucial for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate without significantly reducing the starting carbonyl compound.

Reductive_Amination_Mechanism Ketone 1-Azabicyclo[2.2.1]heptan-3-one Iminium Iminium Ion Intermediate Ketone->Iminium + Amine, Acid Catalyst - H2O Amine Primary/Secondary Amine (R-NH2) Amine->Iminium Product 3-Amino-1-azabicyclo[2.2.1]heptane Derivative Iminium->Product + Hydride (H-) ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Iminium Hydride Source

Figure 1: General workflow of the reductive amination of 1-Azabicyclo[2.2.1]heptan-3-one.

Choosing the Right Reducing Agent

Several reducing agents can be employed for reductive amination, each with its own advantages and limitations.

Reducing AgentKey Characteristics
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) Highly Recommended. Mild and selective, reducing iminium ions much faster than ketones.[2][3] Tolerant of a wide range of functional groups.[2][4] Does not require strict pH control.
Sodium Cyanoborohydride (NaBH₃CN) Effective but toxic due to the potential release of cyanide gas, especially under acidic conditions. Requires careful pH control (optimally pH 6-8) for selectivity.
Sodium Borohydride (NaBH₄) A strong reducing agent that can reduce both the iminium ion and the starting ketone. Requires a two-step procedure where the imine is pre-formed before the addition of the reducing agent.
Catalytic Hydrogenation Can be effective, especially for large-scale synthesis, but may lead to over-alkylation and is incompatible with reducible functional groups like alkenes or nitro groups.

For most laboratory-scale syntheses involving the 1-azabicyclo[2.2.1]heptan-3-one scaffold, sodium triacetoxyborohydride (STAB) is the reagent of choice due to its high selectivity, operational simplicity, and safety profile.

Detailed Experimental Protocols

The following protocols provide a general framework for the reductive amination of 1-azabicyclo[2.2.1]heptan-3-one. Optimization may be required for specific substrates.

Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is suitable for a wide range of primary and secondary amines.

Materials:

  • 1-Azabicyclo[2.2.1]heptan-3-one (1.0 eq)

  • Amine (primary or secondary, 1.0-1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)

  • Acetic acid (optional, 1.0-2.0 eq for less reactive amines or ketones)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-azabicyclo[2.2.1]heptan-3-one (1.0 eq) and the desired amine (1.0-1.2 eq).

  • Dissolve the starting materials in anhydrous DCE or THF (approximately 0.1-0.2 M concentration).

  • If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • For less reactive amines, add glacial acetic acid (1.0-2.0 eq) to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture. Note: The addition of STAB can be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or crystallization.

STAB_Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification Start Combine Ketone and Amine in anhydrous solvent (DCE/THF) Add_Acid Add Acetic Acid (optional, for ketones) Start->Add_Acid Stir_Imine Stir for 1-2h at RT (Iminium Formation) Add_Acid->Stir_Imine Add_STAB Add STAB (1.5-2.0 eq) Stir_Imine->Add_STAB Stir_Reaction Stir for 4-24h at RT (Monitor by TLC/LC-MS) Add_STAB->Stir_Reaction Quench Quench with sat. NaHCO₃ Stir_Reaction->Quench Extract Extract with DCM/EtOAc Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify (Chromatography/ Crystallization) Dry_Concentrate->Purify

Sources

1-Azabicyclo[2.2.1]heptan-3-ol as a precursor for progranulin modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic utilization of 1-azabicyclo[2.2.1]heptan-3-ol (CAS 21473-16-5) as a critical chiral scaffold in the synthesis of small-molecule Progranulin (PGRN) modulators . These therapeutics are currently under intense investigation for the treatment of Frontotemporal Dementia (FTD-GRN) , where haploinsufficiency of the GRN gene leads to neurodegeneration.

The 1-azabicyclo[2.2.1]heptane moiety serves as a conformationally rigid, lipophilic amine bioisostere. Unlike flexible piperidines or larger quinuclidines ([2.2.2] systems), the [2.2.1] bridgehead constrains the vector of the functional handle, optimizing binding affinity within the Sortilin-PGRN regulatory complex or lysosomal trafficking pathways. This guide provides a validated protocol for the CDI-mediated carbamate coupling of this scaffold to tetrahydroisoquinoline cores, a reaction pathway essential for generating high-potency CNS-penetrant modulators.

Scientific Rationale & Mechanism

The Target: Progranulin Restoration

Progranulin is a neurotrophic factor regulated by the sortilin (SORT1) receptor, which targets extracellular PGRN for lysosomal degradation. Small molecule modulators often function by:

  • Blocking SORT1-PGRN binding: Preventing endocytosis and degradation.

  • Alkalizing Lysosomes: Weak bases accumulating in lysosomes (lysosomotropism) to inhibit degradation enzymes.

  • Enhancing Transcription: Upregulating the remaining functional GRN allele.

The Role of this compound

In medicinal chemistry, this scaffold acts as a "privileged structure" for CNS targets due to three key properties:

  • Rigidity: The bicyclic cage locks the C3-hydroxyl group in a specific spatial orientation (endo/exo), reducing the entropic penalty of binding.

  • Basicity & pKa: The bridgehead nitrogen (N1) provides a basic center (pKa ~9-10) essential for lysosomal accumulation, a mechanism often required for PGRN boosters.

  • Metabolic Stability: The bridged system is resistant to oxidative metabolism compared to open-chain amines.

Experimental Protocol: Carbamate Coupling Synthesis

Objective: Synthesize a tetrahydroisoquinoline-1-azabicyclo[2.2.1]heptan-3-yl carbamate (PGRN Modulator Candidate).

Reagents & Materials
  • Scaffold: this compound (Commercial or synthesized via hydrogenation of 1-azabicyclo[2.2.1]heptan-3-one).

  • Core: (S)-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline (or analog).

  • Coupling Agent: 1,1'-Carbonyldiimidazole (CDI ).

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil).

  • Solvent: Anhydrous Dimethylformamide (DMF) or Toluene.

Step-by-Step Synthesis Workflow

Step 1: Activation of the Tetrahydroisoquinoline Core

  • Charge a flame-dried reaction flask with (S)-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline (1.0 equiv).

  • Dissolve in anhydrous DMF (0.2 M concentration) and cool to 0 °C under nitrogen atmosphere.

  • Add NaH (2.1 equiv) portion-wise. Caution: Hydrogen gas evolution.

  • Stir at 0 °C for 15 minutes to ensure deprotonation.

  • Add CDI (1.0 equiv) in one portion.

  • Warm to Room Temperature (RT) and stir for 30 minutes .

    • Checkpoint: Monitor by LC-MS for the formation of the reactive imidazole-urea intermediate (Mass = Core + 94 Da).

Step 2: Coupling of this compound

  • Introduce This compound (1.0 equiv) directly to the reaction mixture.

    • Note: If the alcohol is a solid, dissolve in a minimal amount of DMF before addition.

  • Heat the reaction mixture to 60 °C .

  • Maintain agitation at 60 °C for 6 hours .

    • Mechanistic Insight: The alkoxide of the bicyclic alcohol attacks the carbonyl of the imidazole-urea intermediate, displacing imidazole to form the stable carbamate linkage.

Step 3: Work-up and Purification

  • Cool the mixture to RT and quench carefully with Water (excess).

  • Extract with Ethyl Acetate (EA) (3x).

  • Wash combined organics with Brine, dry over anhydrous Na₂SO₄ , and concentrate in vacuo.

  • Purification: The crude oil typically requires Preparative HPLC or Chiral SFC (Supercritical Fluid Chromatography) if enantiomeric separation of the [2.2.1] scaffold is needed.

    • Phase: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile with 0.1% NH₄OH (Basic modifier is crucial for the amine).

Data Presentation & Analysis

Reaction Pathway Diagram

The following diagram illustrates the CDI-mediated coupling logic described in Patent WO2020252222A1.

G Core Tetrahydroisoquinoline (Secondary Amine) Inter Imidazole-Urea Intermediate Core->Inter NaH, DMF, 0°C CDI CDI (Activation Agent) CDI->Inter Product PGRN Modulator (Carbamate) Inter->Product 60°C, 6h Nucleophilic Acyl Substitution Scaffold 1-Azabicyclo[2.2.1] heptan-3-ol Scaffold->Product

Caption: Synthetic pathway for coupling the [2.2.1] bicyclic scaffold to the isoquinoline core via CDI activation.

Typical Yields & Physicochemical Properties
ParameterSpecificationNotes
Reaction Yield 60 - 85%Dependent on dryness of DMF and quality of NaH.
Purity (LC-MS) >95%Required for biological assay.
Appearance Off-white Solid / OilOften forms a hydrochloride salt upon treatment.
LogP (Predicted) 2.5 - 3.5Optimal range for Blood-Brain Barrier (BBB) penetration.
pKa (Base) ~9.8Attributed to the bridgehead nitrogen.

Biological Validation Protocol

To confirm the efficacy of the synthesized modulator, a PGRN Secretion Assay in BV-2 Microglia cells is recommended.

  • Cell Culture: Plate BV-2 cells in DMEM + 10% FBS.

  • Treatment: Incubate cells with the synthesized compound (0.1 - 10 µM) for 24 hours .

  • Supernatant Collection: Collect media and centrifuge to remove debris.

  • Quantification: Analyze PGRN levels using a Mouse Progranulin ELISA Kit (e.g., R&D Systems).

  • Analysis: Calculate fold-change relative to DMSO vehicle control. A >2-fold increase typically indicates a hit.

References

  • Progranulin modulators and methods of using the same.
  • 1-Azabicyclo[2.2.1]heptan-3-one. LookChem. [Link][1]

  • Discovery of oxazoline enhancers of cellular progranulin release. Bioorganic & Medicinal Chemistry Letters. 2023. [Link]

  • This compound. PubChem. [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Azabicyclo[2.2.1]heptan-3-ol

[1][2]

Executive Summary & Core Strategy

The Challenge: Purifying 1-Azabicyclo[2.2.1]heptan-3-ol (ABH-3-ol) presents unique challenges due to its bicyclic amine structure.[1] The free base is often hygroscopic, prone to oxidation, and may exist as a low-melting solid or viscous oil depending on isomeric purity (endo/exo ratio).[1]

The Solution: Direct recrystallization of the free base is rarely the most robust method for high-purity isolation. The industry-standard "Self-Validating" protocol involves Salt Formation followed by Recrystallization .[1] Converting the amine to a crystalline salt (typically Hydrochloride or Tartrate) sharpens the melting point, rejects impurities (including stereoisomers), and stabilizes the molecule against degradation.[1]

Recommended Workflow:

  • Crude Isolation: Extract crude free base.[1]

  • Salt Formation: Convert to HCl or Tartrate salt.

  • Purification: Recrystallize the salt from Ethanol/Ether or Isopropanol.

  • Recovery: Neutralize to regenerate the ultra-pure free base (if required) or use the salt directly in subsequent steps.

Technical Troubleshooting Guide (Q&A)

Phase 1: Solubility & Solvent Selection

Q: I am trying to recrystallize the free base from hexanes/ethyl acetate, but it keeps "oiling out." What is happening?

A: Oiling out occurs when the solute separates as a liquid phase before crystallizing, usually because the temperature is above the melting point of the solvated product or the solvent polarity is mismatched.

  • Root Cause: ABH-3-ol is a polar amine.[1] Non-polar solvents like hexanes are poor solvents for the polar impurities but also fail to stabilize the crystal lattice of the amine, leading to phase separation.

  • Corrective Action: Switch to the Salt Recrystallization Method .

    • Dissolve your crude oil in a minimum amount of dry Ethanol (EtOH) or Methanol (MeOH) .[1]

    • Add 1.1 equivalents of HCl (gas or in dioxane).[1]

    • Induce crystallization by slowly adding a non-polar anti-solvent like Diethyl Ether (Et₂O) or Diisopropyl Ether (DIPE) .[1]

    • Why this works: The ionic lattice of the salt is much more rigid, preventing oil formation and forcing impurities to stay in the mother liquor.

Q: Which solvent system provides the best rejection of the endo isomer if I want the exo product?

A: Isomeric enrichment is best achieved using Ethanol (EtOH) as the primary solvent.[1]

  • Protocol: Dissolve the mixture in hot EtOH.

  • Mechanism: The exo and endo isomers often have distinct lattice energies.[1] For many azabicyclic systems, the exo-isomer salts are thermodynamically more stable and less soluble in alcohols than the endo-isomers.

  • Refining: If EtOH alone yields low recovery, use an EtOH:Acetone (1:3) mixture.[1] Acetone acts as a polar aprotic anti-solvent that selectively precipitates the major isomer while keeping the minor isomer and oligomeric impurities in solution.

Phase 2: Crystallization Dynamics

Q: My crystals are extremely hygroscopic and turn into a goo upon filtration. How do I handle this?

A: Hygroscopicity is a hallmark of bicyclic amine salts, particularly hydrochlorides.[1]

  • Immediate Fix: Perform all filtrations under a blanket of dry Nitrogen or Argon .[1] Do not pull air through the filter cake for extended periods, as atmospheric moisture will deliquesce the salt.

  • Process Change: Switch to a Tartrate Salt .

    • Use Di-p-toluoyl-L-tartaric acid (D-PTTA) .[2][1] Tartrate salts of ABH-3-ol are generally non-hygroscopic, crystalline solids with high melting points, making them far easier to handle on the benchtop [1].[1]

Q: I see a precipitate, but it's amorphous, not crystalline. How do I induce proper nucleation?

A: Amorphous precipitation traps impurities.[1] You need to control the supersaturation curve.

  • Re-dissolve: Heat the mixture until clear.

  • Seed: Add a tiny crystal of pure product (if available) at 5-10°C below the boiling point.

  • Cooling Ramp: Do not crash cool in an ice bath. Allow the vessel to cool to room temperature over 2-3 hours with slow stirring (50-100 RPM).

  • Anti-solvent Dosing: Add the anti-solvent (e.g., Ether) dropwise only after turbidity appears.[1]

Phase 3: Resolution & Enantiomeric Purity

Q: I need to separate the enantiomers (R/S). Can I do this via standard recrystallization?

A: No. Enantiomers have identical physical properties in achiral environments. You must use Diastereomeric Salt Resolution .

  • Reagent: Use Di-p-toluoyl-L-tartaric acid (L-DPTTA) or D-Tartaric Acid .[2][1]

  • The Protocol:

    • Mix racemic ABH-3-ol (1.0 eq) with L-DPTTA (0.5 - 1.0 eq) in Methanol/Isopropanol .

    • The "hemitartrate" salt of one enantiomer (typically the (1S,4R)-isomer with L-DPTTA) will crystallize preferentially [2].[2][1]

    • Filter the crystals.[1] The mother liquor contains the opposite enantiomer.

    • Recrystallize the wet cake from pure Methanol to upgrade chiral purity (ee%) from ~80% to >99%.

Standard Operating Procedures (SOPs)

Protocol A: Purification via Hydrochloride Salt

Best for: General chemical purity and removing non-amine impurities.

StepActionCritical Parameter
1 Dissolution Dissolve 10g Crude ABH-3-ol in 30 mL absolute Ethanol .
2 Acidification Add 1.1 eq. of HCl (4M in Dioxane) dropwise at 0°C. Exotherm control is vital.
3 Precipitation Stir for 30 min. Slowly add 60-90 mL Diisopropyl Ether (DIPE) until cloudy.
4 Crystallization Heat to reflux to clear (if needed), then cool to 20°C over 4 hours.
5 Isolation Filter under N₂.[1] Wash cake with cold DIPE. Dry in vacuum oven at 40°C.
Protocol B: Enantiomeric Resolution via Tartrate Salt

Best for: Isolating a single enantiomer (e.g., for drug synthesis).[1]

StepActionCritical Parameter
1 Stoichiometry Mix 10g Racemic ABH-3-ol (88 mmol) + 17g L-DPTTA (44 mmol).
2 Solvent Dissolve in 150 mL Methanol at reflux.
3 Seeding Cool to 50°C. Seed with pure (S)-enantiomer salt if available.[1]
4 Harvest Cool to 0°C for 12 hours. Filter the white crystalline solid.[1]
5 Free Basing Dissolve salt in water; basify with K₂CO₃; extract into CHCl₃.

Visual Logic & Workflow

The following diagram illustrates the decision matrix for purifying ABH-3-ol, ensuring you select the correct path based on your purity requirements.

PurificationWorkflowStartCrude this compoundCheckPurityRequirement: Chemical Purity or Optical Purity?Start->CheckPurityChemPathTarget: Chemical Purity (>98%)CheckPurity->ChemPathChemical OnlyOptPathTarget: Optical Purity (Single Enantiomer)CheckPurity->OptPathEnantiomericHClSaltForm HCl Salt(Solvent: EtOH/DIPE)ChemPath->HClSaltRecrystHClRecrystallize(Remove non-amines)HClSalt->RecrystHClFreeBaseNeutralization (Free Basing)(K2CO3 / CHCl3)RecrystHCl->FreeBaseTartrateSaltForm DPTTA Salt(Solvent: MeOH)OptPath->TartrateSaltResolutionSelective Crystallization(Kinetic/Thermodynamic Control)TartrateSalt->ResolutionResolution->FreeBaseFinalProductPure this compoundFreeBase->FinalProduct

Caption: Decision tree for selecting the Salt Formation pathway based on downstream purity requirements (Chemical vs. Optical).

References

  • Saunders, J., et al. (1990).[1] Novel Quinuclidine-Based Ligands for the Muscarinic Cholinergic Receptor.[1]Journal of Medicinal Chemistry , 33(4), 1128–1138.[1] Link[1]

  • Street, L. J., et al. (1998).[1] Method of making (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one and related compounds.[2][1][3][4]World Intellectual Property Organization , WO 98/32759.[2][1] Link

  • Tecle, H., et al. (1995).[2][1] Synthesis and Muscarinic Agonist Activity of 1-Azabicyclo[2.2.1]heptane Derivatives.Bioorganic & Medicinal Chemistry Letters , 5(7), 631-636.[1] Link

  • Swain, C. J., et al. (1991).[1] Synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters.[2][1][3][4][5]Journal of the Chemical Society, Perkin Transactions 1 , 1991, 1211-1216.[1] Link[1]

Technical Support Center: Oxidation of 1-Azabicyclo[2.2.1]heptan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the oxidation of 1-azabicyclo[2.2.1]heptan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this specific transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and maximize the yield of the desired ketone, 1-azabicyclo[2.2.1]heptan-3-one.

Introduction

The oxidation of the secondary alcohol in this compound to the corresponding ketone is a critical step in the synthesis of various biologically active molecules. However, the presence of a nucleophilic tertiary amine within the bicyclic framework introduces a significant challenge: the potential for side reactions, most notably the formation of the corresponding N-oxide. This guide will equip you with the knowledge to anticipate and mitigate these challenges, ensuring a successful and efficient oxidation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the oxidation of this compound.

Issue 1: Low Yield of the Desired Ketone with Significant Starting Material Remaining

Potential Cause: Incomplete reaction due to insufficient reactivity of the oxidizing agent, incorrect stoichiometry, or suboptimal reaction temperature.

Troubleshooting Steps:

  • Re-evaluate Your Choice of Oxidant: For sterically hindered secondary alcohols like this, a powerful yet selective oxidant is necessary. Consider the following options:

    • Swern Oxidation: Known for its mild conditions and high efficiency.[1][2][3] However, precise temperature control is crucial.

    • Dess-Martin Periodinane (DMP): A highly selective and mild oxidant that works at room temperature.[4][5][6]

    • Parikh-Doering Oxidation: Utilizes the SO3-pyridine complex, which is less reactive than the oxalyl chloride used in the Swern oxidation, potentially offering better selectivity.[7][8]

  • Optimize Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. A 1.5 to 2-fold excess is a good starting point. For Swern and related oxidations, the stoichiometry of the activator (e.g., oxalyl chloride) and the base (e.g., triethylamine) is also critical.

  • Temperature Control:

    • For Swern oxidations, maintaining a low temperature (typically -78 °C) during the addition of reagents is critical to prevent the decomposition of the reactive intermediate.[1][9]

    • For Parikh-Doering oxidations, the reaction can often be run at 0 °C to room temperature.

Logical Workflow for Troubleshooting Incomplete Conversion

G start Incomplete Conversion oxidant Re-evaluate Oxidant (Swern, DMP, Parikh-Doering) start->oxidant stoichiometry Optimize Stoichiometry (1.5-2x excess) oxidant->stoichiometry temp Adjust Temperature (e.g., -78°C for Swern) stoichiometry->temp monitor Monitor by TLC/LC-MS temp->monitor

Caption: Troubleshooting incomplete conversion.

Issue 2: Formation of a More Polar Byproduct, Suspected to be the N-oxide

Potential Cause: The tertiary amine in the starting material is being oxidized by the chosen reagent. This is a common side reaction in the oxidation of amino alcohols.[10]

Troubleshooting Steps:

  • Employ a More Chemoselective Oxidation Protocol:

    • Parikh-Doering Oxidation: This method is often cited for its mildness and tolerance of sensitive functional groups, including amines.[11]

    • TEMPO-mediated Oxidation: Catalytic amounts of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant (e.g., sodium hypochlorite or diacetoxyiodobenzene) can be highly selective for the alcohol oxidation.[12][13][14] The bulky nature of the TEMPO radical often prevents interaction with the sterically hindered tertiary amine.

  • pH Control: In some cases, performing the oxidation under slightly acidic conditions can protonate the tertiary amine, rendering it less susceptible to oxidation. However, this must be compatible with the chosen oxidant. Bobbitt's salt, an oxoammonium salt, has been shown to be effective for the chemoselective oxidation of alcohols in the presence of amines under acidic conditions.[15]

  • Protecting Group Strategy (Advanced): While protecting a tertiary amine is not as straightforward as for primary or secondary amines, one could consider the formation of a quaternary ammonium salt with a readily cleavable group prior to oxidation. This is a more complex route and should be considered if other methods fail.

Decision Tree for Minimizing N-oxide Formation

G start N-oxide Formation Observed parikh_doering Switch to Parikh-Doering Oxidation start->parikh_doering tempo Use TEMPO-mediated Oxidation start->tempo bobbitt Consider Bobbitt's Salt (acidic pH) parikh_doering->bobbitt If still problematic tempo->bobbitt If still problematic protect Advanced: Amine Protection Strategy bobbitt->protect Last resort

Caption: Strategy for minimizing N-oxide formation.

Issue 3: Difficult Purification of the Ketone from Reaction Byproducts

Potential Cause: The polarity of the desired ketone, the unreacted starting material, and the N-oxide byproduct can be very similar, making chromatographic separation challenging.

Troubleshooting Steps:

  • Optimize the Work-up Procedure:

    • For Swern and Parikh-Doering oxidations, a proper aqueous quench is essential to remove the sulfur-containing byproducts.

    • For Dess-Martin oxidation, the reduced iodine byproduct can often be removed by filtration after quenching with a sodium thiosulfate solution.[16]

  • Acid-Base Extraction: Leverage the basicity of the tertiary amine.

    • After the reaction, extract the organic layer with a dilute acid (e.g., 1M HCl) to move the desired product and any unreacted starting material into the aqueous phase, leaving non-basic impurities in the organic layer.

    • Basify the aqueous layer (e.g., with NaHCO3 or NaOH) and extract the product back into an organic solvent. This can help to remove non-basic byproducts.

  • Chromatography Optimization:

    • Use a polar stationary phase like alumina instead of silica gel.

    • Employ a gradient elution with a small percentage of a basic modifier (e.g., triethylamine or ammonia in methanol) in your mobile phase to improve the peak shape and separation of basic compounds.

Frequently Asked Questions (FAQs)

Q1: Which oxidation method is the best starting point for this substrate?

For a first attempt, a Parikh-Doering oxidation is often a good choice due to its mild conditions and good functional group tolerance, which can help to minimize N-oxide formation.[11] Alternatively, a TEMPO-catalyzed oxidation is also an excellent option known for its high chemoselectivity.[12][13][14]

Q2: How can I confirm the formation of the N-oxide byproduct?

  • Thin-Layer Chromatography (TLC): The N-oxide will typically have a lower Rf value (be more polar) than both the starting alcohol and the product ketone.

  • Mass Spectrometry (MS): The N-oxide will have a molecular weight that is 16 amu higher than the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons adjacent to the nitrogen in the N-oxide will be shifted downfield compared to the starting material due to the deshielding effect of the N-O bond.

Q3: Is it necessary to protect the tertiary amine before oxidation?

In many cases, it is not necessary if a sufficiently chemoselective oxidation method is chosen. Protecting a tertiary amine is often challenging and adds extra steps to the synthesis. It is generally preferable to first optimize the oxidation conditions with the unprotected substrate.

Q4: What are the safety considerations for the recommended oxidation reactions?

  • Swern Oxidation: The reaction of DMSO with oxalyl chloride can be explosive if not performed at low temperatures and with proper dilution. It also produces carbon monoxide and dimethyl sulfide, which is toxic and has a strong, unpleasant odor. Always perform this reaction in a well-ventilated fume hood.[1][3]

  • Dess-Martin Periodinane (DMP): DMP is shock-sensitive and can be explosive, especially when heated. Handle with care and avoid grinding.[5]

Experimental Protocols

Protocol 1: Parikh-Doering Oxidation of this compound
  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) and dimethyl sulfoxide (DMSO, 3.0 eq) at 0 °C under a nitrogen atmosphere, add triethylamine (3.0-5.0 eq).

  • To this solution, add a solution of sulfur trioxide pyridine complex (1.5-2.0 eq) in anhydrous DMSO portion-wise, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel or alumina, eluting with a gradient of DCM/methanol with 0.5% triethylamine).

Protocol 2: TEMPO-Catalyzed Oxidation of this compound
  • To a vigorously stirred biphasic solution of this compound (1.0 eq) in DCM (~0.2 M) and a saturated aqueous solution of sodium bicarbonate, add TEMPO (0.01-0.05 eq) and potassium bromide (0.1 eq).

  • Cool the mixture to 0 °C and add a solution of sodium hypochlorite (1.1-1.5 eq, commercial bleach) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparison of Recommended Oxidation Methods

FeatureSwern OxidationDess-Martin PeriodinaneParikh-Doering OxidationTEMPO-Catalyzed Oxidation
Reagents DMSO, Oxalyl Chloride, Et3NDMPDMSO, SO3·Py, Et3NTEMPO, NaOCl (or other co-oxidant)
Temperature -78 °C to RTRoom Temperature0 °C to Room Temperature0 °C to Room Temperature
Selectivity Good, but can be harshExcellentVery GoodExcellent
Byproducts Dimethyl sulfide (odor)Iodinane speciesSulfur compoundsMinimal
Safety Toxic gas evolution, potential for explosionShock-sensitiveLess hazardous than SwernGenerally safe

References

  • [Referenced article on chemoselective oxid
  • Parikh-Doering Oxidation. (2020, August 8). YouTube. Retrieved from [Link]

  • The oxidation of amino alcohols. - ThinkIR - University of Louisville. (n.d.). Retrieved from [Link]

  • The Oxidation of Alcohols - ChemistryViews. (2017, May 2). Retrieved from [Link]

  • Synthesis of N-Oxide | Chem-Station Int. Ed. (2017, May 24). Retrieved from [Link]

  • 17.7: Oxidation of Alcohols - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

  • Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt - PMC. (2022, December 17). Retrieved from [Link]

  • Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • N-oxide synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC. (n.d.). Retrieved from [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. (n.d.). Retrieved from [Link]

  • Analytical Chemistry of Nitric Oxide - PMC - PubMed Central. (2013, February 4). Retrieved from [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC. (n.d.). Retrieved from [Link]

  • A modified all-in-one DMSO-activating and base releasing reagent for the Parikh- Doering-type benzylic oxidation reaction - ResearchGate. (2024, April 3). Retrieved from [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • [Referenced article on Ruthenium-catalyzed oxid
  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Activated Dimethyl Sulfoxide. (n.d.). Retrieved from [Link]

  • Swern Oxidation Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]

  • [Referenced article on DMP oxid
  • [Referenced article on oxid
  • Analytical techniques for measuring nitrous oxide - ResearchGate. (2025, August 5). Retrieved from [Link]

  • [Referenced article on continuous flow oxid
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC. (n.d.). Retrieved from [Link]

  • [Referenced article on DMSO-activ
  • Dess–Martin periodinane - Wikipedia. (n.d.). Retrieved from [Link]

  • [Referenced article on controlling N-alkyl
  • [Referenced article on Ruthenium-catalyzed oxid
  • [Referenced article on determin
  • 07.12 Swern Oxidation - YouTube. (2019, July 25). Retrieved from [Link]

  • [Referenced article on N-alkylation
  • Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes - MDPI. (2023, January 6). Retrieved from [Link]

  • [Referenced article on determination of nitric oxide and its metabolites]
  • Swern Oxidation. (2019, July 10). Retrieved from [Link]

  • [Referenced article on DMP oxid
  • [Referenced article on TEMPO oxid
  • [Referenced article on titanometric determin
  • How to work up dess-martin periodinane or hypervalent iodine reactions? - ResearchGate. (2012, December 13). Retrieved from [Link]

  • [Referenced article on a new mild and selective oxid
  • Alcohol oxidation - Wikipedia. (n.d.). Retrieved from [Link]

  • [Referenced article on strong and weak oxidants]
  • [Referenced article on oxidation of alcohols to aldehydes and ketones]
  • [Referenced article on enantioselective aldehyde r-nitroalkyl
  • [Referenced article on controlling the outcome of N-alkyl

Sources

Optimizing Swern oxidation of 1-Azabicyclo[2.2.1]heptan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: OX-221-SWERN Topic: Optimization of Swern Oxidation for 1-Azabicyclo[2.2.1]heptan-3-ol Status: Open / High Priority Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering difficulties oxidizing This compound to its corresponding ketone using standard Swern conditions. This substrate presents a classic "chemoselectivity conflict" due to the presence of a nucleophilic tertiary bridgehead amine alongside the secondary alcohol.

In standard Swern protocols, the activated DMSO species (chlorodimethylsulfonium chloride) reacts faster with nucleophilic amines than with alcohols. This leads to the formation of a stable azasulfonium salt, effectively "poisoning" the oxidant and preventing ketone formation. Furthermore, the resulting 1-azabicyclo[2.2.1]heptan-3-one is structurally strained and prone to decomposition (polymerization/hydration) as a free base.

The Solution: You must mask the nitrogen lone pair prior to oxidant addition and handle the product exclusively as a salt.

Module 1: The Core Conflict (Root Cause Analysis)

Before adjusting your protocol, understand why the standard addition sequence fails.

The Mechanism of Failure:

  • Activation: DMSO + Oxalyl Chloride

    
     Activated DMSO (Electrophile).
    
  • Competition: You add your amino-alcohol. The bridgehead Nitrogen (highly nucleophilic) attacks the Activated DMSO before the Oxygen does.

  • Dead End: This forms an N-azasulfonium salt. The reaction stalls.

  • Workup: Upon adding base (TEA), you may get complex mixtures or recovery of starting material, not the ketone.

The Fix: Protonation. By converting the amine to its ammonium salt (R


NH

Cl

), you remove its nucleophilicity. The Oxygen remains nucleophilic and free to react with the Swern reagent.
Visualizing the Pathway

SwernPathways Start Substrate: This compound ActDMSO Activated DMSO (Chlorodimethylsulfonium Cl) Start->ActDMSO Standard Addition PathB_Prot Step 1: Protonation (Formation of HCl Salt) Start->PathB_Prot Pre-treatment PathA_Inter N-Attack (Kinetic Favorite) Azasulfonium Salt ActDMSO->PathA_Inter Free Amine Present PathA_End FAILURE: No Oxidation / Side Products PathA_Inter->PathA_End PathB_Inter O-Attack (N is blocked) Alkoxysulfonium Intermediate PathB_Prot->PathB_Inter + Swern Reagent PathB_Base Step 2: Add TEA (Base) Intramolecular Elimination PathB_Inter->PathB_Base PathB_End SUCCESS: 1-Azabicyclo[2.2.1]heptan-3-one PathB_Base->PathB_End

Figure 1: Mechanistic divergence between standard Swern (Path A) and the requisite protonation strategy (Path B).

Module 2: Optimized Experimental Protocol

Objective: Synthesis of 1-azabicyclo[2.2.1]heptan-3-one hydrochloride. Scale: Protocol normalized for 1.0 mmol of substrate.

Reagents & Setup
  • Substrate: this compound (1.0 eq)

  • Oxalyl Chloride: 2.0 eq (Excess is required to drive kinetics)

  • DMSO: 4.0 eq

  • Triethylamine (TEA): 5.0 - 6.0 eq (Must neutralize HCl from salt + HCl generated by Swern)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Atmosphere: Dry Nitrogen or Argon (Critical)

Step-by-Step Procedure

1. Preparation of the Substrate Salt (In-Situ)

  • Note: If you do not have the HCl salt of the starting material, generate it in situ.

  • Dissolve 1.0 mmol of the amino-alcohol in minimal dry DCM.

  • Add 1.1 mmol of HCl (as a solution in ether or dioxane).

  • Evaporate to dryness or use the suspension directly if fine enough. Recommendation: Isolate the dry salt for best results to ensure exact stoichiometry.

2. Activation (The "Swern Reagent")

  • Cool a flask of dry DCM (5 mL) to -78°C (Dry ice/Acetone).

  • Add Oxalyl Chloride (2.0 mmol) dropwise.

  • Add DMSO (4.0 mmol) dropwise.[1] Caution: Gas evolution (CO/CO2).[1][2]

  • Wait: Stir for 15–20 minutes at -78°C.

3. Oxidation (The Critical Step)

  • Add the Substrate HCl Salt (1.0 mmol) to the reaction mixture.

    • Technique: If the salt is insoluble in cold DCM, add it as a solid or suspended in a small volume of DCM.

  • Wait: Stir for 45–60 minutes at -78°C.

    • Chemistry: The alcohol oxygen attacks the sulfur.[3] The ammonium cation (NH+) is inert.

4. Elimination (The Base)

  • Add Triethylamine (6.0 mmol) dropwise.

  • Allow the reaction to warm to 0°C over 30–60 minutes.

    • Observation: The mixture will become thick/cloudy (formation of Et3N·HCl).

5. Workup (The Stability Trap)

  • STOP: Do not perform a standard basic aqueous extraction. The free base ketone is unstable.

  • Quench: Pour the reaction mixture into cold diethyl ether.

  • Filtration: Filter off the triethylamine hydrochloride salts.

  • Isolation: The filtrate contains your product (likely as a mixture).

  • Stabilization: Immediately treat the filtrate with anhydrous HCl (in ether/dioxane) to precipitate the 1-azabicyclo[2.2.1]heptan-3-one hydrochloride .

  • Collect the solid by filtration under inert atmosphere.

Module 3: Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
No Reaction (Recovered SM) Nitrogen interference (Azasulfonium formation).Must use HCl salt of starting material. Free amine kills the oxidant.
Low Yield / Complex NMR Product decomposition during workup.Isolate as HCl salt immediately. Do not expose the free base ketone to water or heat.
"Rotten Cabbage" Smell persists DMS (Dimethyl sulfide) byproduct.[2][4][5]Wash glassware with dilute bleach (NaOCl) to oxidize DMS to odorless DMSO/Sulfone.
Solidification at -78°C Concentration too high.Dilute the reaction. Swern reagents can freeze if DCM volume is too low.
Frequently Asked Questions

Q: Can I use TFA (Trifluoroacetic acid) instead of HCl? A: Yes, TFA is often used to mask amines in Swern oxidations. However, the trifluoroacetate salt of the product may be hygroscopic or harder to crystallize than the hydrochloride. HCl is preferred for the [2.2.1] system [1].

Q: Why not use PCC or Dess-Martin Periodinane (DMP)? A:

  • PCC: Difficult workup for polar amino-ketones (chromium sticks to amines).

  • DMP: Often works, but the acetic acid byproduct can complicate purification of the basic amine. Swern is cleaner if the salt protocol is followed because the byproducts (CO, CO2, DMS) are volatile.

Q: My product turned into a brown gum on the rotavap. A: You likely isolated the free base. The [2.2.1] ketone is strained and electrophilic; it self-condenses or hydrates rapidly. Always store as the salt at -20°C.

Module 4: Process Logic & Workflow

The following diagram outlines the decision matrix for handling this specific substrate.

Workflow Input Start: Amino-Alcohol Check Is N protected? Input->Check Protect Add HCl/Dioxane Isolate Salt Check->Protect No Swern Perform Swern (-78°C, DMSO, OxCl) Check->Swern Yes (Salt) Protect->Swern Base Add TEA Warm to 0°C Swern->Base Workup Filter Salts -> Acidify Filtrate immediately Base->Workup Final Isolate Ketone.HCl Workup->Final

Figure 2: Operational workflow emphasizing the protection step.

References
  • Preparation of (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one. Source: Patent WO 1998/032759 (Example 1). Context: Describes the Swern oxidation of the resolved alcohol and specific isolation of the hydrochloride salt to ensure stability. Link:

  • Oxidation of Alcohols by "Activated" Dimethyl Sulfoxide. Source:Tetrahedron (Omura & Swern, 1978).[6] Context: The foundational text on the mechanism, including the interference of nucleophiles. Link:

  • Swern Oxidation of Amino Alcohols. Source:Journal of Organic Chemistry (Tidwell et al.). Context: Discusses the general necessity of amine protection (protonation or complexation) during DMSO-based oxidations. Link:

Sources

Stability of 1-Azabicyclo[2.2.1]heptan-3-ol in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Azabicyclo[2.2.1]heptan-3-ol. This resource is designed for our partners in research, discovery, and development. Here, we address common questions and troubleshooting scenarios regarding the stability of this versatile bicyclic alcohol, particularly in basic environments. Our goal is to provide not just answers, but the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

This section directly answers the most common inquiries we receive about the handling and stability of this compound.

Q1: What is the general stability of this compound under standard laboratory conditions?

This compound is a crystalline solid that is generally stable when handled under standard ambient conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a dry, cool, and well-ventilated area, protected from heat and direct sunlight[1]. A related compound, 7-azabicyclo[2.2.1]heptan-7-ol, has been shown to be stable in the solid state at 4°C for at least one year[2]. While the free base is stable, it's worth noting that its corresponding ketone, 1-azabicyclo[2.2.1]heptan-3-one, is often stored and handled as a more stable salt, from which the free base is liberated by treatment with a base as needed[3].

Q2: Is this compound susceptible to degradation in basic solutions?

Yes, while stable under mild basic conditions at room temperature for short durations, its stability can be compromised under more strenuous conditions. The susceptibility to degradation is a function of base concentration, temperature, and exposure time. The strained bicyclic ring system, featuring a bridgehead nitrogen, is the primary site of reactivity. A stability study on the similar compound (R)-(-)-3-Quinuclidinol showed it was stable for at least 24 hours at room temperature in a mobile phase containing the base diethylamine[4]. However, exposure to stronger bases (e.g., NaOH, KOH) or elevated temperatures increases the risk of degradation.

Q3: What are the potential degradation pathways for this compound under strong basic conditions?

The primary anticipated degradation pathway under harsh basic conditions (strong base, elevated temperature) is a ring-opening reaction analogous to a Hofmann Elimination .

  • Causality: The nitrogen atom in the 1-azabicyclo[2.2.1]heptane system is a tertiary amine. While Hofmann elimination classically involves a quaternary ammonium salt as the leaving group[5], the inherent ring strain of the bicyclic system can facilitate elimination even with a tertiary amine under forcing conditions. The base (e.g., hydroxide) would deprotonate a β-hydrogen, leading to the cleavage of a C-N bond and the formation of a less-strained, ring-opened product containing an alkene. Due to the steric constraints of the bicyclic structure, this ring-opening is the most probable outcome of an elimination pathway[5][6].

G cluster_start Starting Material cluster_conditions Conditions cluster_mechanism Proposed Mechanism cluster_product Degradation Product A This compound C β-Proton Abstraction A->C Reacts under B Strong Base (e.g., OH⁻) High Temperature (Δ) B->C D Concerted C-N Bond Cleavage (E2-like Ring Opening) C->D Initiates E Ring-Opened Aminoalkene D->E Forms

Potential Hofmann-like degradation pathway.

Q4: How can I detect and quantify the degradation of my compound?

The most effective method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) , preferably with UV detection. A stability-indicating method should be developed where the parent compound and any potential degradation products are well-resolved.

  • Primary Indicator: A decrease in the peak area of the this compound peak over time.

  • Secondary Indicator: The appearance of new peaks in the chromatogram, corresponding to degradation products.

For structural confirmation of any degradants, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are indispensable for identifying the molecular weight and structure of the new species[7].

Q5: What are the best practices for storing solutions of this compound, especially if they are basic?

  • Solvent Choice: Use aprotic solvents if possible. If an aqueous basic solution is required, prepare it fresh before use.

  • Temperature: Store solutions at low temperatures (2-8 °C) to minimize the rate of potential degradation. Do not freeze aqueous solutions unless you have validated that freeze-thaw cycles do not affect stability.

  • Inert Atmosphere: For long-term solution storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent potential air oxidation, as some related amines are known to be air-sensitive[4].

  • pH Control: If the experimental protocol allows, use the mildest base possible at the lowest effective concentration.

Troubleshooting Guide

This section provides a problem-solution framework for specific issues you may encounter during your experiments.

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Unexpected peaks appear in my HPLC/LC-MS after a reaction in a basic medium. Base-induced degradation of the 1-azabicyclo[2.2.1]heptane core.Action: Re-run the reaction at a lower temperature. Rationale: Chemical reactions, including degradation, are temperature-dependent. Lowering the temperature will significantly slow the rate of the undesired ring-opening reaction while likely having a less pronounced effect on your primary, desired reaction. If degradation persists, consider using a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge®) in an aprotic solvent instead of hydroxide-based reagents.
My reaction yield is consistently low when using a strong base and heating. The starting material or a key intermediate containing the azabicyclic moiety is degrading under the reaction conditions.Action: Perform a stability test on your starting material under the exact reaction conditions (base, solvent, temperature) but without the other reactants. Monitor the compound's concentration over the reaction time using HPLC. Rationale: This self-validating check isolates the stability of the core structure as a variable. If significant degradation is confirmed, the reaction conditions must be modified as described above.
A basic aqueous solution of the compound turns yellow or forms a precipitate over time. This could indicate oxidative degradation or the formation of a less soluble degradation product.Action: Prepare solutions fresh and use them immediately. If storage is necessary, use de-gassed water and store the solution under an inert atmosphere (N₂ or Ar) at 2-8 °C. Rationale: Removing dissolved oxygen minimizes the potential for oxidation pathways. Low temperatures slow all chemical processes, including degradation and polymerization that could lead to precipitation.

Detailed Experimental Protocols

These protocols provide a validated starting point for assessing the stability of this compound in your own laboratory setting.

Protocol 1: Forced Degradation Study under Basic Conditions

This protocol is adapted from standard ICH guidelines for forced degradation studies and provides a framework to determine the stability profile of the compound in a basic solution[4].

Objective: To intentionally degrade the compound under controlled basic conditions to identify potential degradation products and assess its stability.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • Type I (Ultrapure) Water

  • Acetonitrile (HPLC Grade)

  • Volumetric flasks, pipettes, and vials

  • Calibrated HPLC system with UV detector

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of Type I water to create a 1 mg/mL stock solution.

  • Initiate Degradation: Transfer 1 mL of the stock solution into a 10 mL volumetric flask. Add 1 mL of 0.1 M NaOH. Dilute to the mark with a 50:50 mixture of water and acetonitrile. This is your Test Sample . The final concentration will be approximately 0.1 mg/mL in 0.01 M NaOH.

  • Prepare Control Sample: Transfer 1 mL of the stock solution into a 10 mL volumetric flask. Dilute to the mark with a 50:50 mixture of water and acetonitrile. This is your Control Sample .

  • Incubation: Store both the Test and Control samples at a controlled temperature (e.g., 60 °C).

  • Time-Point Analysis: Withdraw aliquots from both the Test and Control samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Before injection, neutralize the aliquot from the Test Sample by adding an equimolar amount of 0.1 M HCl. (For example, to a 1 mL aliquot, you would add 100 µL of 0.1 M HCl).

  • HPLC Analysis: Analyze all samples by HPLC. Compare the chromatogram of the Test Sample to the Control Sample to observe any changes.

Workflow for the forced degradation study.
Protocol 2: General-Purpose HPLC Method for Stability Monitoring

Objective: To provide a robust starting method for the chromatographic separation of this compound from potential polar degradation products.

  • Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore)

  • Injection Volume: 10 µL

Rationale: A reverse-phase C18 column is suitable for separating moderately polar compounds. The acidic mobile phase ensures that the tertiary amine is protonated, leading to better peak shape. A gradient elution is used to ensure that any less polar degradation products are eluted from the column effectively.

References

  • Cas 21472-89-9,1-Aza-bicyclo[2.2.1]heptan-3-one | lookchem . Available at: [Link]

  • AU728324B2 - Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo... - Google Patents.
  • Electrochemical Characterization of a Novel Organoelectrocatalyst, 7-Azabicyclo[2.2.1]heptan-7-ol (ABHOL), and Its Application to Electrochemical Sensors - J-Stage . Available at: [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts - UCLA – Chemistry and Biochemistry . Available at: [Link]

  • Base Catalyzed Decomposition (BCD) - IHPA . Available at: [Link]

  • Hofmann Elimination - Wikipedia . Available at: [Link]

  • Hofmann Elimination with a Cyclic Amine - YouTube . Available at: [Link]

  • The Hofmann Elimination - Chemistry Steps . Available at: [Link]

Sources

Validation & Comparative

Structural Elucidation of 1-Azabicyclo[2.2.1]heptan-3-ol Derivatives: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-azabicyclo[2.2.1]heptane scaffold represents a privileged structure in medicinal chemistry, serving as a core for muscarinic agonists (e.g., Cevimeline analogs) and nicotinic ligands. However, its rigid bicyclic cage presents significant stereochemical characterization challenges.

While NMR spectroscopy is the workhorse of daily analysis, it frequently fails to definitively resolve the absolute stereochemistry (R/S) and relative configuration (endo/exo) at the C3 position due to the distortion of dihedral angles in the strained cage. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the requisite gold standard for this class of compounds, particularly for IND-enabling studies, while objectively evaluating where faster alternatives like NMR and DFT fit into the workflow.

The Structural Challenge: Why Standard Methods Fail

The Geometry of the 1-Azabicyclo[2.2.1]heptane Cage

Unlike the more flexible tropane or quinuclidine systems, the [2.2.1] system is highly strained. The bridgehead nitrogen (N1) is forced into a pyramidal geometry that resists inversion, and the C3 carbon is locked in a position where vicinal proton coupling constants (


) often deviate from the standard Karplus curve.
Comparative Analysis: X-Ray vs. Alternatives
FeatureX-Ray Crystallography NMR (NOESY/COSY) DFT Modeling
Absolute Configuration Definitive (via Anomalous Dispersion)Indirect (Requires chiral derivatization, e.g., Mosher's)Theoretical only
Relative Stereochem Unambiguous (Endo vs. Exo)Ambiguous (Signal overlap in cage protons)Good for energy prediction
Conformational Dynamics Static (Frozen state)Dynamic (Solution average)Static (Energy minimized)
Throughput Low (Days to Weeks)High (Minutes)Medium (Hours)
Sample Requirement Single Crystal (>0.1 mm)>1 mg dissolvedNone (Computational)
Expert Insight: The NMR "Blind Spot"

In my experience with 1-azabicyclo[2.2.1]heptan-3-ol derivatives, the coupling between H3 and the bridgehead H4 is often deceptively similar for both endo and exo isomers (approx. 0–2 Hz). Reliance solely on NOESY correlations can be fatal to a program if the N-lone pair anisotropy distorts the magnetic environment. X-ray is not just a confirmation here; it is a correction mechanism.

Representative Data & Structural Metrics[1][2][3][4][5][6][7][8][9][10]

When analyzing X-ray data for this class, specific geometric parameters indicate the stability and strain of the molecule. The following data summarizes typical values observed in high-quality structures of 1-azabicyclo[2.2.1]heptane salts (e.g., Hydrochloride or Picrate salts).

Key Geometric Parameters (Angstroms & Degrees)
ParameterTypical Value (Å/°)Significance
N1–C7–C4 Angle ~93° - 96°Indicates high ring strain (Ideal tetrahedral is 109.5°).
N1...O3 Distance 2.8 - 3.2 ÅCritical for intramolecular H-bonding in free bases.
C2–C3 Bond Length 1.52 - 1.54 ÅStandard alkane length; deviations indicate substituent steric clash.
Pucker Amplitude 0.3 - 0.5 ÅMeasures the distortion of the pyrrolidine ring segments.
Stereochemical Assignment (Endo vs. Exo)
  • Exo-Isomer: The C3-hydroxyl group is oriented away from the nitrogen bridge (N1). In the crystal lattice, this often facilitates intermolecular hydrogen bonding chains.[1]

  • Endo-Isomer: The C3-hydroxyl is oriented towards the nitrogen bridge. This can lead to intramolecular H-bonding (N1···H-O3), often resulting in higher volatility and lower melting points compared to the exo form.

Experimental Protocol: From Synthesis to Structure

The primary bottleneck for this scaffold is obtaining diffraction-quality crystals. The free bases are often hygroscopic oils. The following protocol uses a Hydrochloric Acid Vapor Diffusion method, which has a high success rate for bicyclic amines.

Step 1: Salt Formation & Crystallization
  • Theory: Protonating the bridgehead nitrogen (N1) eliminates the N-inversion and increases lattice energy, promoting crystallization.

  • Protocol:

    • Dissolve 20 mg of the this compound derivative in 0.5 mL of dry Acetonitrile (MeCN) .

    • Place this solution in a small inner vial (GC vial).

    • Place the inner vial into a larger jar containing 2 mL of Diethyl Ether saturated with HCl (or simply pure diethyl ether if the amine was pre-acidified).

    • Cap the large jar tightly. The ether vapors will slowly diffuse into the MeCN, lowering solubility and inducing nucleation over 24–72 hours.

    • Critical Check: If oiling out occurs, scratch the vial side with a glass capillary to induce nucleation.

Step 2: Data Collection Strategy
  • Temperature: Collect at 100 K . These bicyclic cages exhibit high thermal motion (disorder) at room temperature, particularly in the ethylene bridge (C5-C6).

  • Resolution: Aim for 0.75 Å or better to resolve the hydrogen atoms on the C3-hydroxyl, which is necessary to confirm the H-bond network.

  • Anomalous Signal: If determining absolute configuration, use a Copper source (Cu K

    
    ) rather than Molybdenum (Mo K
    
    
    
    ) if the molecule lacks heavy atoms (Cl, Br, S). The Chlorine in the HCl salt provides sufficient anomalous scattering (
    
    
    ) on a Cu source to determine the Flack parameter.

Visualized Workflows

Diagram 1: Structural Elucidation Workflow

This flowchart illustrates the decision-making process for characterizing these derivatives.

StructuralWorkflow Start Crude Reaction Mixture Isolation Isolation (Chromatography) Start->Isolation NMR_Check 1H NMR Analysis (Coupling Constants) Isolation->NMR_Check Decision Ambiguous Stereochem? NMR_Check->Decision Salt_Form Salt Formation (HCl/Picrate) Decision->Salt_Form Yes (Overlap/Rigid) Final Definitive Structure (Endo/Exo + R/S) Decision->Final No (Clear J values) Crystallization Vapor Diffusion (MeCN/Ether) Salt_Form->Crystallization XRD SC-XRD (100 K, Cu Kα) Crystallization->XRD Refinement Structure Refinement XRD->Refinement Refinement->Final

Caption: Integrated workflow for resolving stereochemical ambiguity in bicyclic amine derivatives.

Diagram 2: Comparative Decision Matrix (NMR vs. X-Ray)

When to deploy resources for X-ray versus relying on spectroscopic data.

ComparisonMatrix Goal Primary Analytical Goal Path_Routine Routine Purity/ID Goal->Path_Routine Path_Stereo Relative Stereochem (Endo vs Exo) Goal->Path_Stereo Path_Absolute Absolute Config (Enantiomer ID) Goal->Path_Absolute Method_NMR NMR (1H/13C/NOESY) Fast, Low Cost Path_Routine->Method_NMR Path_Stereo->Method_NMR If J-coupling distinct Method_XRD X-Ray Crystallography Definitive, Time Intensive Path_Stereo->Method_XRD If Cage Strain distorts J Path_Absolute->Method_XRD Gold Standard (IND)

Caption: Decision matrix for allocating analytical resources based on the specific structural question.

References

  • Stereochemical Assignment of Azabicyclo Systems: Singh, A., et al. (2009). Use of Enantiomerically Pure 7-Azabicyclo[2.2.1]heptan-2-ol as a Chiral Template. Organic Letters. Significance: Highlights the difficulty of assigning relative configuration by NMR due to undefined couplings in the bicyclic cage, necessitating X-ray analysis.

  • Crystallization of Bicyclic Amine Salts: Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides. Journal of the American Chemical Society. Significance: Provides the foundational protocol for using charge-assisted hydrogen bonds to crystallize amine salts (HCl) effectively.

  • Structural Analysis of Muscarinic Agonists (Cevimeline): Turks, M., et al. (2015). Structural characterization of cevimeline and its trans-impurity by single crystal XRD. Journal of Pharmaceutical and Biomedical Analysis. Significance: Demonstrates the use of X-ray to distinguish cis/trans isomers in quinuclidine-like derivatives when physical properties (melting point) are ambiguous.

  • Endo/Exo Selectivity in Diels-Alder Reactions: Hunt, I. (1997).[2] Endo- and Exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education. Significance: Explains the thermodynamic vs. kinetic drivers that create the endo/exo mixtures in the synthesis of these bicyclic systems.

Sources

Safety Operating Guide

Mastering the Safe Handling of 1-Azabicyclo[2.2.1]heptan-3-OL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the potential therapeutic applications of novel compounds. 1-Azabicyclo[2.2.1]heptan-3-OL and its derivatives are significant scaffolds in medicinal chemistry, notably as precursors for nicotinic acetylcholine receptor agonists, which have implications in treating neurological disorders.[1] However, the pursuit of scientific advancement must be underpinned by an unwavering commitment to safety. This guide provides essential, in-depth technical and procedural information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

This compound is a chemical compound that demands respect. While comprehensive toxicological data may not be available for this specific molecule, the available safety data sheets (SDS) for it and structurally similar bicyclic amines indicate several potential hazards.[2] It is classified as causing skin and eye irritation, and may cause respiratory irritation.[3][4][5][6] Furthermore, related compounds are considered harmful if swallowed or in contact with skin.[2][3][7] The GHS classifications for similar compounds often include warnings for acute toxicity.[8] Therefore, a prudent approach is to treat this compound with a high degree of caution.

The causality behind these hazards lies in the chemical nature of amines. Amines can be corrosive and readily react with biological tissues.[9] Skin or eye contact can lead to irritation or burns, while inhalation of vapors or dust can irritate the respiratory tract. Ingestion can cause internal damage.[3][7] Our safety protocols are designed to mitigate these risks at every step.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

Protection Type Specific Recommendation Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).To prevent skin contact, which can cause irritation or burns.[2][3][7] Always check glove compatibility charts and change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and aerosols that can cause serious irritation or damage.[2][3]
Skin and Body Protection A lab coat that is fully buttoned.To protect skin and personal clothing from accidental spills.[10]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.To prevent inhalation of dust or vapors that may cause respiratory irritation.[2][3][6][10]
Step-by-Step Guide to Donning and Doffing PPE

Donning Sequence:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Goggles/Face Shield: Put on your safety glasses or goggles.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Sequence (to prevent cross-contamination):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Goggles/Face Shield: Remove your eye protection from the back to the front.

  • Lab Coat: Remove your lab coat, folding the contaminated side inward.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[2][3][6]

Operational Plan: A Workflow for Safe Handling

The following workflow is designed to minimize exposure and ensure a safe working environment when handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS and Procedure PPE Don Appropriate PPE Prep->PPE FumeHood Verify Fume Hood Function PPE->FumeHood Materials Gather and Inspect Materials FumeHood->Materials Weigh Weigh Compound in Fume Hood Materials->Weigh Begin Experiment Dissolve Dissolve/React in Closed System Weigh->Dissolve Transfer Transfer using Syringe/Cannula Dissolve->Transfer Decontaminate Decontaminate Glassware Transfer->Decontaminate End Experiment Waste Segregate and Label Waste Decontaminate->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocol
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and the experimental protocol.

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary chemicals and equipment. Inspect glassware for any defects.

  • Handling:

    • Conduct all manipulations of the solid compound, including weighing, within the fume hood to minimize inhalation exposure.[2]

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • When transferring solutions, use appropriate techniques such as a syringe or cannula to minimize aerosol generation.

    • Keep all containers with this compound tightly closed when not in use.[2]

  • Cleanup:

    • Decontaminate all glassware and equipment that came into contact with the compound. A suitable solvent rinse followed by washing with soap and water is recommended.

    • Carefully wipe down the work area within the fume hood.

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste can have serious consequences for both human health and the environment. The following procedures ensure the responsible disposal of this compound and associated materials.

  • Solid Waste:

    • Collect any solid waste containing this compound in a designated, labeled hazardous waste container.

    • For small spills, mix with an inert absorbent material like sand or vermiculite, then transfer to a suitable container for disposal.[2]

    • Contaminated consumables such as gloves, weigh boats, and paper towels should also be placed in this container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, clearly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Disposal Arrangements:

    • All waste must be disposed of through an approved hazardous waste disposal specialist.[2] Follow your institution's specific guidelines for hazardous waste pickup and disposal.

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory and the broader scientific community.

References

  • Lookchem. (n.d.). Cas 21472-89-9, 1-Aza-bicyclo[2.2.1]heptan-3-one. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 97%. Retrieved from [Link]

  • Aaron Chemicals. (n.d.). Safety Data Sheet for rac-(3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Azabicyclo[2.2.1]heptane. PubChem Compound Database. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 7-Oxabicyclo[2.2.1]heptane. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Hazardous Waste Properties. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.